Product packaging for Thermopsoside(Cat. No.:CAS No. 19993-32-9)

Thermopsoside

Katalognummer: B180641
CAS-Nummer: 19993-32-9
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: GAMYVSCDDLXAQW-MIUGBVLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Thermopsoside is a flavonoid compound of interest in biochemical and physiological research. It has been isolated from various plant species and studied for its potential bioactivity. Scientific investigations have explored its effects in cellular models, including studies on the volume regulation of rat thymocytes under hypoosmotic stress . In such research contexts, flavonoids like this compound have been identified as potential inhibitors of volume-sensitive anion channels, which play a role in regulatory volume decrease (RVD) . This makes it a compound of value for researchers studying cell volume regulation mechanisms and ion channel pharmacology. This product is designated For Research Use Only (RUO). It is intended for use in controlled laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B180641 Thermopsoside CAS No. 19993-32-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYVSCDDLXAQW-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941966
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19993-32-9
Record name Termopsoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Thermopsoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the flavonoid glycoside, Thermopsoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented botanical sources include:

  • Amberboa ramosa : A flowering plant belonging to the Asteraceae family.

  • Hyparrhenia hirta : A perennial grass species from the Poaceae family.[1]

  • Itoa orientalis : A species of flowering plant in the Salicaceae family.[1]

Currently, there is a lack of publicly available quantitative data detailing the specific concentrations of this compound within these plant sources. Further research is required to ascertain the yield of this compound from these species to determine their viability for large-scale extraction.

Experimental Protocols: Extraction and Isolation of this compound

While a specific, optimized protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be adapted from established procedures for flavonoid glycosides. The following is a composite protocol based on standard techniques.

Extraction
  • Sample Preparation : The plant material (e.g., aerial parts of Hyparrhenia hirta or the whole plant of Amberboa ramosa) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Maceration : The powdered plant material is soaked in a suitable solvent, typically methanol or a methanol-water mixture, at room temperature for an extended period (24-48 hours) with occasional agitation.

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation
  • Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification : The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

  • Further Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Workflow for Extraction and Isolation

Extraction_and_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Maceration Maceration (Methanol/Water) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Fractions Fractions Containing This compound Column_Chromatography->Fractions Preparative_HPLC Preparative HPLC Fractions->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

A generalized workflow for the extraction and isolation of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence on the biological activities and associated signaling pathways of this compound is limited. However, based on the known activities of structurally similar flavonoid glycosides, this compound is anticipated to exhibit anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway : This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this pathway by preventing IκB degradation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Release NF-κB Release IkB_Degradation->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation NFkB_in_Nucleus NF-κB NFkB_Translocation->NFkB_in_Nucleus This compound This compound (Potential Inhibition) This compound->IkB_Degradation Inhibits NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB_Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_in_Nucleus->Gene_Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.
  • MAPK Signaling Pathway : The MAPK cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids have been shown to modulate this pathway at various levels.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Transcription_Factors_N Transcription Factors Transcription_Factors->Transcription_Factors_N This compound This compound (Potential Inhibition) This compound->MAPKKK Inhibits This compound->MAPKK Inhibits This compound->MAPK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors_N->Inflammatory_Response

Potential modulation of the MAPK signaling pathway by this compound.
Cytotoxic Activity

Many flavonoid glycosides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. While specific studies on this compound are lacking, it is plausible that it could exert similar effects.

Conclusion and Future Directions

This compound is a flavonoid glycoside with a limited number of known natural sources. While general methods for its extraction and isolation can be applied, further research is needed to develop optimized and scalable protocols. The biological activities of this compound, particularly its potential anti-inflammatory and cytotoxic effects, warrant investigation. Future studies should focus on quantifying the this compound content in its source plants, elucidating its precise mechanisms of action, and evaluating its therapeutic potential.

References

The Multifaceted Biological Activities of Chrysoeriol-7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoeriol-7-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of Chrysoeriol-7-O-glucoside, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development endeavors. The underlying molecular mechanisms, particularly the modulation of key signaling pathways, are also elucidated and visualized.

Core Biological Activities of Chrysoeriol-7-O-glucoside

Chrysoeriol-7-O-glucoside exhibits a broad spectrum of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a range of pathological conditions, including cancer and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Chrysoeriol-7-O-glucoside and its aglycone, chrysoeriol, which provides insights into its potential efficacy.

Table 1: Anti-inflammatory and Related Activities

CompoundAssayTarget/Cell LineIC50/EC50Reference
ChrysoeriolInhibition of PGE2 productionLPS-stimulated RAW 264.7 cellsNot specified, dose-dependent inhibition shown[1][2]
ChrysoeriolCOX-2 Expression InhibitionLPS-stimulated RAW 264.7 cellsNot specified, dose-dependent inhibition shown[1][2]
Luteolin-7-O-glucosideβ-hexosaminidase releasec-kit (KL)-induced BMMCs17.7 μM[3]
ChrysoeriolSoluble Epoxide Hydrolase (sEH) Inhibition-11.6 ± 2.9 µg/mL
Luteolin-7-O-glucopyranosideSoluble Epoxide Hydrolase (sEH) Inhibition-14.4 ± 1.5 µg/mL

Table 2: Anti-cancer Activity

CompoundCell LineAssayIC50Reference
ChrysoeriolA549 (Human lung cancer)MTT Assay16.95 µM
ChrysinMCF-7 (Human breast cancer)MTT Assay19.5 ± 0.5 μM (48h), 9.2 ± 0.7 μM (72h)
Cyanidin 3-glycosideMCF-7 (Human breast cancer)MTT Assay110 µg/ml (24h), 60 µg/ml (48h)
Chalcone 12MCF-7 (Human breast cancer)MTT Assay4.19 ± 1.04 µM
Chalcone 13MCF-7 (Human breast cancer)MTT Assay3.30 ± 0.92 µM

Table 3: Neuroprotective and Antioxidant Activity

CompoundModel/AssayEffectQuantitative DataReference
ChrysoeriolMCAO rat modelReduction in brain infarction areaDose-dependent reduction
ChrysoeriolMCAO rat modelInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Dose-dependent reduction
ChrysoeriolMCAO rat modelRegulation of oxidative stress markers (MDA, SOD, GSH)Dose-dependent regulation
Chrysoeriol-7-O-glucosideDPPH radical scavengingAntioxidant activityGlycoside is a more effective scavenger than the aglycone

Key Signaling Pathways Modulated by Chrysoeriol-7-O-glucoside

The biological effects of Chrysoeriol-7-O-glucoside and its aglycone are mediated through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Signaling: The NF-κB Pathway

Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), Chrysoeriol can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins. The inhibitory action of chrysoeriol on the NF-κB pathway may be initiated upstream by mitigating the activation of Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88).

NF_kappa_B_Pathway cluster_NFkB_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, ILs) Nucleus->Pro_inflammatory_Genes activates Chrysoeriol Chrysoeriol Chrysoeriol->TLR4 inhibits Chrysoeriol->IKK inhibits

Figure 1: Chrysoeriol's inhibition of the NF-κB signaling pathway.
Neuroprotection and Development: The Wnt/β-catenin Pathway

Chrysoeriol has demonstrated neuroprotective effects, in part, through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal survival and growth. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation and survival. Chrysoeriol appears to promote the activation of this pathway, contributing to its neuroprotective properties.

Wnt_beta_catenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin_acc Accumulated β-catenin beta_catenin->beta_catenin_acc accumulates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome leads to Nucleus Nucleus beta_catenin_acc->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin_acc->TCF_LEF binds Target_Genes Target Gene Transcription (Cell Survival, Proliferation) TCF_LEF->Target_Genes activates Chrysoeriol Chrysoeriol Chrysoeriol->Frizzled promotes activation

Figure 2: Chrysoeriol's modulation of the Wnt/β-catenin signaling pathway.
Antioxidant Defense: The Nrf2 Pathway

The antioxidant effects of chrysoeriol are significantly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like chrysoeriol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Proteasome Proteasomal Degradation Nrf2->Proteasome leads to Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates Chrysoeriol Chrysoeriol Chrysoeriol->Keap1 induces conformational change in

Figure 3: Chrysoeriol-mediated activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of Chrysoeriol-7-O-glucoside, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Chrysoeriol-7-O-glucoside

  • Egg albumin (or Bovine Serum Albumin, BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of Chrysoeriol-7-O-glucoside in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PBS to achieve the desired test concentrations (e.g., 100-500 µg/mL). Prepare similar dilutions for the standard drug, diclofenac sodium.

  • Reaction Mixture: To 2.8 mL of PBS, add 2 mL of the test or standard solution. Then, add 0.2 mL of egg albumin solution. The control consists of 2.8 mL of PBS, 2 mL of the respective vehicle, and 0.2 mL of egg albumin solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Protein_Denaturation_Assay_Workflow Start Start Prepare_Solutions Prepare Test and Standard Solutions Start->Prepare_Solutions Reaction_Mixture Prepare Reaction Mixture (PBS + Sample + Egg Albumin) Prepare_Solutions->Reaction_Mixture Incubate_37C Incubate at 37°C for 20 minutes Reaction_Mixture->Incubate_37C Heat_70C Heat at 70°C for 5 minutes (Induce Denaturation) Incubate_37C->Heat_70C Cool Cool to Room Temperature Heat_70C->Cool Measure_Absorbance Measure Absorbance at 660 nm Cool->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 4: Workflow for the in vitro protein denaturation assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

  • Chrysoeriol-7-O-glucoside

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (as a standard antioxidant)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Solutions: Prepare a stock solution of Chrysoeriol-7-O-glucoside and serial dilutions in the same solvent used for the DPPH solution. Prepare similar dilutions for the standard, ascorbic acid.

  • Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 1 mL) with various concentrations of the test or standard solution (e.g., 100 µL). The control contains the solvent instead of the test sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

In Vitro Anti-cancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

  • Chrysoeriol-7-O-glucoside

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Chrysoeriol-7-O-glucoside for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Conclusion

Chrysoeriol-7-O-glucoside is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects are well-documented, and the underlying mechanisms involving the modulation of key signaling pathways like NF-κB, Wnt/β-catenin, and Nrf2 are beginning to be understood. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals to advance the study of this multifaceted flavonoid glycoside. Further in-depth preclinical and clinical studies are essential to fully elucidate its therapeutic efficacy and safety profile for potential applications in human health.

References

The Discovery and Isolation of Thermopsoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical discovery, isolation, and structural elucidation of the flavonoid thermopsoside, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound, a flavone glycoside also known as chrysoeriol-7-O-glucoside, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation. It details the initial identification from Thermopsis alterniflora and subsequent findings in other plant species. The guide outlines the experimental protocols employed for its extraction, purification, and structural elucidation, supported by quantitative data and spectroscopic analysis. Furthermore, it explores the known biological activities of this compound and the associated signaling pathways, offering insights for future research and drug development endeavors.

Introduction

This compound (C22H22O11, Molar Mass: 462.40 g/mol ) is a naturally occurring flavonoid belonging to the flavone subclass. It is structurally characterized as the 7-O-glucoside of the aglycone chrysoeriol. First identified in the mid-20th century, this compound has since been isolated from a variety of plant sources and has been the subject of phytochemical and biological investigations. This guide aims to provide a detailed historical and technical account of its discovery and isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Occurrence

Since its initial discovery, this compound has been identified in a range of other plant species, highlighting its distribution in the plant kingdom.

Table 1: Natural Sources of this compound

Plant SpeciesFamily
Thermopsis alternifloraFabaceae
Aspalathus linearis (Rooibos)Fabaceae
Astragalus microcephalusFabaceae
Sorbus torminalisRosaceae
Cleome amblyocarpaCleomaceae
Hyparrhenia hirtaPoaceae
Itoa orientalisSalicaceae
Rhus parvifloraAnacardiaceae
Lycopus lucidusLamiaceae

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a generalized representation based on methodologies reported for flavonoid isolation from Thermopsis and Astragalus species.

Extraction
  • Plant Material Preparation : Dried and powdered aerial parts of the plant (e.g., Thermopsis alterniflora) are used as the starting material.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or ethanol are commonly used due to their efficiency in extracting flavonoids. The extraction is typically performed at room temperature or with gentle heating over an extended period.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.

  • Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and semi-polar impurities. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is often employed. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile. The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

Table 2: Quantitative Data for a Typical this compound Isolation

StepInputOutputYield (%)Purity (%)
Methanol Extraction1 kg dried plant material100 g crude extract10~5
Liquid-Liquid Partitioning100 g crude extract20 g ethyl acetate fraction20~25
Silica Gel Column Chromatography20 g ethyl acetate fraction2 g semi-pure fraction10~70
Preparative HPLC2 g semi-pure fraction200 mg pure this compound10>98

Note: The yield and purity values are illustrative and can vary significantly depending on the plant source, extraction method, and chromatographic conditions.

Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight of the compound. For this compound, a protonated molecule [M+H]+ is observed at m/z 463.1240, and a deprotonated molecule [M-H]- is observed at m/z 461.1091, consistent with the molecular formula C22H22O11.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are crucial for determining the precise arrangement of atoms in the molecule. The 1H-NMR spectrum shows characteristic signals for the aromatic protons of the chrysoeriol aglycone and the protons of the glucose moiety. The 13C-NMR spectrum confirms the presence of 22 carbon atoms and their chemical environments.

Table 3: Key 1H and 13C NMR Spectroscopic Data for this compound (in DMSO-d6)

PositionδC (ppm)δH (ppm) (J in Hz)
Aglycone
2164.2
3103.16.91 (s)
4182.0
5161.5
699.86.46 (d, 2.1)
7163.0
894.96.85 (d, 2.1)
9157.1
10105.5
1'121.3
2'113.57.56 (d, 2.2)
3'148.1
4'151.0
5'116.06.93 (d, 8.4)
6'121.97.58 (dd, 8.4, 2.2)
3'-OCH356.03.88 (s)
Glucose
1''100.05.09 (d, 7.3)
2''73.23.20-3.40 (m)
3''76.53.20-3.40 (m)
4''69.63.20-3.40 (m)
5''77.23.20-3.40 (m)
6''60.63.52 (m), 3.73 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are based on published data and 2D NMR experiments such as COSY, HSQC, and HMBC.

Biological Activity and Signaling Pathways

This compound has been investigated for a range of biological activities, with research primarily focusing on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Flavonoids, in general, are known to possess anti-inflammatory effects, and this compound is no exception. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

  • NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on related flavonoids suggest that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/TLR4 LPS/TLR4 IKK IKK LPS/TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB IκBα->NF-κB_active Releases This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_active->Gene_Expression Translocates & Activates

Figure 1. Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.

  • Apoptosis Signaling Pathway : Apoptosis is a tightly regulated process involving a cascade of caspases. This compound may induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. Hypothetical intrinsic apoptosis pathway induced by this compound in cancer cells.

Conclusion

The discovery and isolation of this compound from Thermopsis alterniflora and other plant sources represent a classic example of natural product chemistry. The methodologies for its extraction and purification have evolved, with modern chromatographic techniques enabling the acquisition of highly pure compounds for biological testing. The structural elucidation, primarily through NMR and MS, has provided a solid foundation for understanding its chemical properties. While research into its biological activities is ongoing, the anti-inflammatory and anticancer potential of this compound, likely mediated through the NF-κB and apoptosis signaling pathways, makes it a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides a comprehensive historical and technical foundation for scientists and researchers to build upon in their future work with this intriguing flavonoid.

Unveiling the Pharmacological Potential of Thermopsoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol 7-O-glucoside, is a natural compound found in various plant species. Belonging to the flavone subclass of flavonoids, it is structurally characterized by a chrysoeriol aglycone backbone linked to a glucose molecule. Emerging scientific evidence has highlighted the diverse pharmacological properties of this compound and its aglycone, chrysoeriol, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Pharmacological Properties

This compound and its aglycone, chrysoeriol, have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound and chrysoeriol have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated their ability to inhibit the production of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound and chrysoeriol has been investigated in various cancer cell lines. Research suggests that these compounds can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.

Other Pharmacological Activities

Beyond their anti-inflammatory and anticancer effects, this compound and its aglycone have been reported to possess other biological activities, including the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and its aglycone, chrysoeriol.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

CompoundCell LineActivityIC50 ValueReference
ChrysoeriolA549 (Human Lung Cancer)Antiproliferative15 µM[1]
ChrysoeriolMRC-5 (Normal Human Lung Fibroblast)Cytotoxicity93 µM[1]

Table 2: Inhibition of Cytochrome P450 Enzymes (IC50 Values)

CompoundEnzymeIC50 Value (µM)Reference
This compoundCYP3A46.0[2][3]
This compoundCYP2C199.5[2]
This compoundCYP2D612.0
This compoundCYP2C932.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or chrysoeriol and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity (LPS-induced RAW 264.7 Macrophages)

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of this compound.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Western Blot Analysis for NF-κB Activation

Western blotting is used to detect the expression and phosphorylation of proteins involved in signaling pathways, such as the NF-κB pathway.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

To determine the acute oral toxicity (LD50) of a compound, guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD 423 (Acute Toxic Class Method), are followed.

General Procedure:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice), typically females.

  • Dosing: Administer the test substance orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record body weight, clinical signs of toxicity, and any instances of mortality.

  • LD50 Determination: The LD50 value is estimated based on the observed mortality at different dose levels. A specific LD50 value for this compound is not currently available in the literature.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its aglycone, chrysoeriol, are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Chrysoeriol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon LPS binding, TLR4 activates downstream signaling cascades involving MyD88, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors regulate the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Chrysoeriol can suppress the phosphorylation of key kinases in the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately leading to the inhibition of NF-κB and AP-1 activation and a reduction in the production of inflammatory mediators.

G Anti-inflammatory Signaling Pathway of Chrysoeriol LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, ERK, JNK) MyD88->MAPK PI3K_Akt PI3K/Akt MyD88->PI3K_Akt AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB PI3K_Akt->NFkB Activates COX2 COX-2 (Pro-inflammatory Gene) AP1->COX2 Induces Transcription NFkB->COX2 Induces Transcription Chrysoeriol Chrysoeriol Chrysoeriol->MAPK Inhibits Chrysoeriol->PI3K_Akt Inhibits

Caption: Chrysoeriol inhibits LPS-induced inflammation via the TLR4/MyD88 pathway.

Anticancer Signaling Pathway

The anticancer activity of chrysoeriol has been linked to the inhibition of the mTOR/PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and growth. By inhibiting this pathway, chrysoeriol can induce cell cycle arrest and apoptosis in cancer cells.

G Anticancer Signaling Pathway of Chrysoeriol GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Bind PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellProliferation Cell Proliferation & Survival mTOR->CellProliferation Promotes Chrysoeriol Chrysoeriol Chrysoeriol->PI3K Inhibits Chrysoeriol->Akt Inhibits Chrysoeriol->mTOR Inhibits

Caption: Chrysoeriol exerts anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its aglycone, chrysoeriol, are natural flavonoids with significant pharmacological potential, particularly in the areas of anti-inflammatory and anticancer therapies. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The elucidation of their mechanisms of action through key signaling pathways, such as TLR4/NF-κB and PI3K/Akt/mTOR, offers a solid foundation for further preclinical and clinical investigations. Future research should focus on comprehensive toxicological profiling, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy models to fully realize the therapeutic promise of this compound.

References

Thermopsoside: A Flavone Glycoside with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsoside, a naturally occurring flavone glycoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a derivative of the flavone chrysoeriol, this compound and its aglycone have demonstrated a spectrum of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its pharmacological properties, underlying mechanisms of action, and relevant experimental data. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development of this promising natural product.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad range of health benefits.[1] this compound, chemically known as chrysoeriol-7-O-glucoside, belongs to the flavone subclass of flavonoids.[2] It is structurally characterized by a chrysoeriol backbone linked to a glucose moiety at the 7-hydroxy position. While much of the research has focused on its aglycone, chrysoeriol, the glycosidic form, this compound, is a key circulating metabolite and its distinct pharmacological profile is an active area of investigation. This guide aims to consolidate the existing data on this compound and its aglycone, chrysoeriol, to provide a detailed resource for the scientific community.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]
Synonyms This compound, Chrysoeriol 7-O-glucoside, Termopsoside[2]
Molecular Formula C22H22O11[3]
Molecular Weight 462.4 g/mol

Biological Activities and Mechanism of Action

This compound and its aglycone, chrysoeriol, exhibit a range of biological activities, primarily centered around anti-inflammatory and anticancer effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of chrysoeriol, the aglycone of this compound, are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling cascades. A study on chrysoeriol and the structurally similar luteolin-7-O-glucopyranoside demonstrated their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation.

Table 1: Anti-inflammatory Activity of Chrysoeriol and Related Flavonoids

CompoundAssayTargetIC50Reference
ChrysoeriolEnzyme InhibitionSoluble Epoxide Hydrolase (sEH)11.6 ± 2.9 µg/mL
Luteolin-7-O-glucopyranosideEnzyme InhibitionSoluble Epoxide Hydrolase (sEH)14.4 ± 1.5 µg/mL
Anticancer Activity

Chrysoeriol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.

Table 2: Anticancer Activity of Chrysoeriol

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer15
RPMI 8226Human Multiple MyelomaNot specified, but significant inhibition observed
KM3Human Multiple MyelomaNot specified, but significant inhibition observed

It is important to note that while these data are for the aglycone, they provide a strong rationale for investigating the anticancer potential of this compound.

Modulation of Signaling Pathways

The biological effects of chrysoeriol are mediated through its interaction with several key intracellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

The NF-κB pathway is a critical regulator of inflammation and cell survival. Chrysoeriol has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated murine macrophages. This inhibition is achieved by suppressing the phosphorylation of the p65 subunit of NF-κB and the inhibitor of NF-κB (IκB).

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Chrysoeriol has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and ERK1/2 in human lung cancer cells. In LPS-stimulated macrophages, it also inhibits the phosphorylation of p38 and JNK.

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Chrysoeriol has been identified as a selective inhibitor of the PI3K/Akt/mTOR pathway in human multiple myeloma cells. It significantly reduces the phosphorylation of Akt and the downstream effector 4E-BP1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or chrysoeriol for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound or chrysoeriol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total-p65, phospho-p38, total-p38, phospho-Akt, total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with this compound or chrysoeriol in the presence or absence of an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Visualizations

Signaling Pathways Modulated by Chrysoeriol

Thermopsoside_Signaling cluster_0 Anti-inflammatory & Anticancer Effects cluster_1 Signaling Pathways Inflammation Inflammation Apoptosis Apoptosis Cell Proliferation Cell Proliferation NF-kB NF-kB NF-kB->Inflammation promotes MAPK (p38, ERK) MAPK (p38, ERK) MAPK (p38, ERK)->Inflammation promotes MAPK (p38, ERK)->Apoptosis regulates PI3K/Akt PI3K/Akt PI3K/Akt->Apoptosis inhibits PI3K/Akt->Cell Proliferation promotes This compound (Chrysoeriol) This compound (Chrysoeriol) This compound (Chrysoeriol)->NF-kB inhibits This compound (Chrysoeriol)->MAPK (p38, ERK) inhibits This compound (Chrysoeriol)->PI3K/Akt inhibits

Caption: Signaling pathways modulated by chrysoeriol.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL) Data Analysis Data Analysis Detection (ECL)->Data Analysis

References

An In-depth Technical Guide on the Biosynthesis of Thermopsoside in Thermopsis alterniflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsis alterniflora, a member of the Fabaceae family, is a plant known to produce a variety of secondary metabolites, including the flavone glycoside thermopsoside. Flavonoids are a class of plant compounds with a wide range of described biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, specifically, is an apigenin-7-O-glucoside. Understanding its biosynthetic pathway is crucial for optimizing its production, whether through agricultural practices or biotechnological approaches.

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited specific research on Thermopsis alterniflora, this guide combines established knowledge of the general flavonoid biosynthesis pathway with data available for this plant and its relatives. It outlines the presumed enzymatic steps, potential regulatory mechanisms, and detailed experimental protocols for researchers aiming to investigate this pathway further.

The Presumed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The final step is a glycosylation event that attaches a glucose moiety to the apigenin backbone.

Phenylpropanoid Pathway: The Precursor Supply

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavonoid Biosynthesis: Core Flavone Skeleton Formation

The formation of the characteristic flavonoid C6-C3-C6 skeleton is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation reaction to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into its flavanone isomer, naringenin.

  • Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to produce the flavone, apigenin. Apigenin is the aglycone of this compound.

Final Glycosylation Step

The final step in this compound biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of apigenin.

  • UDP-glycosyltransferase (UGT): A specific UGT utilizes UDP-glucose as a sugar donor to glycosylate apigenin at the 7-O-position, yielding this compound (apigenin-7-O-glucoside). The precise UGT responsible for this reaction in Thermopsis alterniflora has yet to be characterized.

Below is a diagram illustrating the presumed biosynthetic pathway of this compound.

Thermopsoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound UGT (+ UDP-Glucose)

Presumed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable lack of published quantitative data specifically for this compound content in Thermopsis alterniflora. One study on a total flavonoid extract from the plant reported that flavones accounted for 45.25% ± 1.02% of the total flavonoid content, which was 83-85% of the extract[1]. However, the individual contribution of this compound to this percentage was not specified. Another study quantified the alkaloid cytisine in T. alterniflora, reporting a yield of 0.5075% ± 0.0135% w/w, but did not provide data on flavonoid content[2][3].

For researchers, this represents a significant gap and an opportunity for novel research. The experimental protocols outlined in this guide can be employed to generate such valuable quantitative data. A hypothetical table for presenting such data is provided below.

Plant TissueDevelopmental StageThis compound Content (mg/g DW)Method of QuantificationReference
LeavesVegetativeData not availableHPLC-UV/MSFuture Study
LeavesFloweringData not availableHPLC-UV/MSFuture Study
FlowersFull BloomData not availableHPLC-UV/MSFuture Study
StemsFloweringData not availableHPLC-UV/MSFuture Study

DW: Dry Weight

Experimental Protocols

The following protocols are generalized methods for the extraction, quantification, and enzymatic analysis of flavonoids like this compound. These should be optimized for Thermopsis alterniflora.

Extraction of this compound for Quantification

This protocol describes a standard method for extracting flavonoids from plant material.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, flowers).

    • Immediately freeze in liquid nitrogen and lyophilize to dryness.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) methanol.

    • Vortex thoroughly to mix.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

    • Pool the supernatants.

  • Sample Filtration:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for this compound quantification.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 335-350 nm (based on the UV absorbance maxima for apigenin glycosides).

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a series of standard solutions of purified this compound (if available) or apigenin-7-O-glucoside in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Generate a standard curve by plotting peak area against concentration.

  • Quantification: Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

In Vitro Assay for UDP-glycosyltransferase (UGT) Activity

This protocol can be used to test for the UGT that synthesizes this compound in protein extracts from T. alterniflora.

  • Protein Extraction:

    • Grind fresh or frozen plant tissue in a chilled mortar and pestle with liquid nitrogen.

    • Add an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 1% PVPP).

    • Centrifuge at 15,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 µg of crude protein extract

      • 1 mM Apigenin (substrate, dissolved in DMSO)

      • 5 mM UDP-glucose (sugar donor)

      • 10 mM MgCl₂

    • Incubate the reaction at 30 °C for 1 hour.

    • Stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to detect the formation of this compound.

Below is a diagram of a general experimental workflow for the quantification and analysis of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (T. alterniflora) Grinding Grinding (Lyophilized Tissue) Plant_Material->Grinding Solvent_Extraction Solvent Extraction (80% Methanol) Grinding->Solvent_Extraction Filtration Filtration (0.22 µm filter) Solvent_Extraction->Filtration Enzyme_Assay UGT Enzyme Assay Solvent_Extraction->Enzyme_Assay Crude Protein Extraction HPLC_Analysis HPLC-UV/MS Analysis Filtration->HPLC_Analysis Quantification Quantification (vs. Standard) HPLC_Analysis->Quantification

General workflow for this compound analysis.

Hypothetical Regulatory Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. While the specific regulators in Thermopsis alterniflora are unknown, a hypothetical model can be proposed based on studies in other legumes (Fabaceae).

  • MYB Transcription Factors: These are key regulators that often determine the specificity of flavonoid branch pathways. R2R3-MYB transcription factors are known to activate the expression of genes encoding enzymes like CHS, CHI, and FNS.

  • bHLH Transcription Factors: These proteins often form a complex with MYB factors to enhance their regulatory activity.

  • WD40 Repeat Proteins: These act as scaffolding proteins, stabilizing the MYB-bHLH complex.

Environmental factors such as light (UV radiation) and nutrient availability, as well as developmental cues, are known to influence the expression of these transcription factors, thereby modulating flavonoid production.

The following diagram illustrates a hypothetical regulatory network for this compound biosynthesis.

Regulatory_Pathway cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Environmental_Cues Environmental Cues (e.g., UV Light, Nutrients) MYB MYB Environmental_Cues->MYB Developmental_Cues Developmental Cues Developmental_Cues->MYB MBW_Complex MYB-bHLH-WD40 Complex MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex CHS_CHI_FNS CHS, CHI, FNS Genes MBW_Complex->CHS_CHI_FNS Activation UGT UGT Gene MBW_Complex->UGT Activation Thermopsoside_Biosynthesis This compound Biosynthesis CHS_CHI_FNS->Thermopsoside_Biosynthesis Enzymes UGT->Thermopsoside_Biosynthesis Enzyme

Hypothetical regulation of this compound biosynthesis.

Future Research Directions

The study of this compound biosynthesis in Thermopsis alterniflora is an area ripe for further investigation. Key research goals should include:

  • Quantitative Analysis: A thorough quantification of this compound in different tissues and at various developmental stages of T. alterniflora is needed.

  • Enzyme Discovery and Characterization: The identification and functional characterization of the specific UDP-glycosyltransferase responsible for the final step of this compound synthesis is a high-priority research target. This could be achieved through transcriptomics and subsequent biochemical assays of candidate genes.

  • Regulatory Gene Identification: Elucidating the specific MYB, bHLH, and WD40 transcription factors that regulate the flavonoid pathway in this species will be crucial for any metabolic engineering efforts.

  • Influence of Environmental Factors: Investigating how different environmental conditions affect this compound accumulation can inform cultivation practices to maximize its yield.

By addressing these research questions, a more complete and accurate picture of this compound biosynthesis in Thermopsis alterniflora can be developed, paving the way for its potential applications in drug development and other industries.

References

In Silico Prediction of Thermopsoside Bioactivity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol 7-O-glucoside, is a natural compound found in various plant species. Flavonoids as a class are well-regarded for their diverse pharmacological activities, and this compound is no exception, with preliminary studies indicating its potential as an anti-inflammatory and anticancer agent. The in silico prediction of the bioactivity of natural products like this compound offers a powerful, time- and resource-efficient approach to elucidate potential therapeutic applications, understand mechanisms of action, and guide further experimental validation.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a systematic workflow, details relevant computational methodologies, presents available quantitative data, and describes standardized experimental protocols for the validation of in silico findings. The guide also includes visualizations of key signaling pathways potentially modulated by this compound, offering a roadmap for targeted research and development.

Predicted Bioactivities of this compound

Based on the known activities of its aglycone, chrysoeriol, and other structurally related flavonoids, the predicted bioactivities of this compound are primarily centered on anti-inflammatory, antioxidant, and anticancer effects. Chrysoeriol has been shown to possess a wide range of pharmacological activities, including significant anticancer effects against various tumor cell lines such as cervical, human lung, and colon cancer.[1] It has also demonstrated anti-inflammatory properties in several in vitro studies.[1]

In Silico Prediction Workflow

The computational prediction of this compound's bioactivity can be approached through a multi-step workflow, beginning with data acquisition and culminating in detailed molecular-level simulations.

G cluster_0 Data Acquisition & Preparation cluster_1 Pharmacokinetics & Druglikeness cluster_2 Bioactivity Prediction cluster_3 Mechanism of Action A Obtain this compound Structure (e.g., from PubChem) B 3D Structure Optimization A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Target Identification (Based on known activities of similar flavonoids) B->D E Molecular Docking (Predicts binding affinity and mode) D->E F Pharmacophore Modeling D->F G Signaling Pathway Analysis E->G F->G

Caption: In silico workflow for this compound bioactivity prediction.

Data Presentation: Quantitative Bioactivity Data

While specific quantitative bioactivity data for this compound is limited in the public domain, data for its aglycone, Chrysoeriol, provides valuable insights into its potential potency.

Table 1: In Vitro Anticancer Activity of Chrysoeriol

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer15[1]
MRC-5Normal Lung Fibroblast93[1]
SW1990Pancreatic Cancer56.35 ± 6.96[1]

In Silico Methodologies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is to evaluate the drug-like properties of this compound. This can be performed using various computational tools and web servers.

  • Protocol:

    • Input: Obtain the 2D structure of this compound in SMILES format from a database like PubChem.

    • Server: Utilize a web-based tool such as SwissADME or ADMETLab 2.0.

    • Execution: Submit the SMILES string to the server for calculation of various physicochemical and pharmacokinetic properties.

    • Analysis: Interpret the results, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity flags.

Target Identification

Based on the known anti-inflammatory and anticancer activities of similar flavonoids, potential protein targets for this compound can be identified. These may include:

  • Anti-inflammatory Targets: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), members of the Mitogen-Activated Protein Kinase (MAPK) family, and components of the NF-κB signaling pathway. Chrysoeriol has been identified as a potent inhibitor of NF-κB.

  • Anticancer Targets: Various kinases involved in cell proliferation and survival (e.g., PI3K, Akt), and apoptosis-related proteins like Bcl-2.

  • Antioxidant-related Targets: Nuclear factor erythroid 2-related factor 2 (Nrf2) and its associated downstream enzymes. Chrysoeriol has been shown to activate the Nrf2 signaling pathway.

Molecular Docking

Molecular docking predicts the binding affinity and interaction patterns of a ligand (this compound) within the active site of a target protein.

  • Protocol:

    • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

    • Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to perform the docking calculations, generating multiple binding poses.

    • Analysis: Analyze the docking results based on the predicted binding energy (scoring function) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Signaling Pathways Potentially Modulated by this compound

The anti-inflammatory, antioxidant, and anticancer effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B C IκBα B->C phosphorylates D NF-κB (p50/p65) C->D releases F NF-κB (p50/p65) D->F translocates E This compound E->B inhibits G DNA F->G binds H Pro-inflammatory Gene Expression G->H induces

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus A Oxidative Stress B Keap1 A->B induces conformational change C Nrf2 B->C releases E Nrf2 C->E translocates D This compound D->B promotes release F ARE (Antioxidant Response Element) E->F binds G Antioxidant Gene Expression F->G activates

Caption: Predicted activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols for Bioactivity Validation

In silico predictions should always be validated through experimental assays. The following are standard protocols for assessing the predicted bioactivities of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

    • Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • NO Measurement: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methodology:

    • Preparation: Prepare a stock solution of DPPH in methanol.

    • Reaction: Mix various concentrations of this compound with the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to attach overnight.

    • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The in silico prediction of this compound's bioactivity provides a valuable framework for accelerating its investigation as a potential therapeutic agent. By combining computational approaches such as ADMET prediction, molecular docking, and pathway analysis, researchers can gain significant insights into its pharmacological profile and mechanism of action. The methodologies and protocols outlined in this guide offer a systematic approach to explore the anti-inflammatory, antioxidant, and anticancer potential of this compound, paving the way for targeted experimental validation and further drug development efforts.

References

Thermopsoside: A Technical Guide to its Interaction with Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the known and potential interactions of thermopsoside with cellular pathways. It is important to note that while research has identified some of its molecular targets, in-depth experimental data on its specific effects on major signaling cascades such as NF-κB, MAPK, and PI3K/Akt is currently limited in the public domain. This guide summarizes the available data, provides detailed experimental protocols to investigate its activity, and presents hypothetical pathway interactions based on the known behavior of structurally similar flavonoid compounds. The signaling pathway diagrams are illustrative of the pathways themselves and represent potential, but not yet experimentally confirmed, points of intervention for this compound.

Introduction to this compound

This compound is a flavone derivative, specifically a chrysoeriol 7-O-glucoside, that has been isolated from various plants, including Aspalathus linearis and Astragalus microcephalus[1]. Flavonoids as a class are well-known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary research on this compound suggests its potential as a modulator of key cellular enzymes.

Known Molecular Interactions

Inhibition of Cytochrome P450 Isozymes

The most well-documented activity of this compound is its inhibitory effect on several cytochrome P450 (CYP450) isozymes. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many pharmaceutical drugs. The inhibitory activity of this compound highlights its potential for drug-drug interactions and its possible role in modulating the metabolic activation or detoxification of other compounds.

CYP450 Isozyme IC50 (μM)
CYP3A46.0
CYP2C199.5
CYP2D612.0
CYP2C932.0
Table 1: Inhibitory concentrations (IC50) of this compound on various CYP450 isozymes[1].
In-Silico Modeling of EGFR Interaction

A computational, in-silico study has suggested a potential interaction between this compound and the Epidermal Growth Factor Receptor (EGFR). The study predicted that this compound could form multiple hydrogen bonds and pi-sigma interactions with amino acid residues in the EGFR binding site, including GLU285, LYS164, GLN100, THR102, SER269, ASN131, and LEU130[2]. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its signaling pathway is often dysregulated in cancer. However, it is crucial to emphasize that these findings are based on computer modeling and require experimental validation.

Potential Interactions with Key Cellular Pathways

Based on the known activities of structurally similar flavonoids, it is hypothesized that this compound may modulate several critical signaling pathways involved in inflammation, cell survival, and apoptosis. The following sections describe these pathways and provide detailed protocols for investigating the potential effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Many flavonoids are known to inhibit NF-κB activation.

NF_kB_Pathway Potential Modulation of NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ub Ub IκBα->Ub Ubiquitination NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Thermopsoside_Inhibition->IKK Complex Hypothesized Inhibition Thermopsoside_Inhibition->Proteasome Target Genes Pro-inflammatory Cytokines, etc. NF-κB_nucleus->Target Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38.

MAPK_Pathway Potential Modulation of MAPK Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation Thermopsoside_Modulation->Raf Hypothesized Modulation Thermopsoside_Modulation->MEK Transcription Factors Transcription Factors ERK_nucleus->Transcription Factors Activation

Caption: Potential modulation points of the MAPK/ERK pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling pathway that promotes cell survival, growth, and proliferation. It is often hyperactivated in cancer and is a key target for cancer therapeutics.

PI3K_Akt_Pathway Potential Modulation of PI3K/Akt Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Survival/\nGrowth Cell Survival/ Growth mTORC1->Cell Survival/\nGrowth Thermopsoside_Inhibition->PI3K Hypothesized Inhibition Thermopsoside_Inhibition->Akt

Caption: Hypothesized inhibitory effects of this compound on the PI3K/Akt pathway.

Experimental Protocols for Pathway Analysis

The following are detailed methodologies for key experiments to elucidate the interaction of this compound with the aforementioned cellular pathways.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer and non-cancerous cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or relevant cancer cell lines, and a non-cancerous control like HEK293T) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow Apoptosis Assay Workflow A Treat Cells with This compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic vs. Necrotic vs. Live Cells D->E

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Thermopsoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsoside, a flavonoid glycoside also known as Chrysoeriol-7-O-glucoside, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound and its aglycone, Chrysoeriol. While direct research on this compound is limited, extensive data on Chrysoeriol offers significant insights into the probable mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of inflammation therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.

This compound (Chrysoeriol-7-O-glucoside) is a flavonoid belonging to this class. Due to the limited availability of direct studies on this compound, this guide places a significant focus on its aglycone, Chrysoeriol. The biological activities of flavonoid glycosides are often attributed to their aglycone forms, which are released upon metabolism in the body. Therefore, the well-documented anti-inflammatory effects of Chrysoeriol provide a strong predictive framework for the potential therapeutic applications of this compound.

In Vitro Anti-inflammatory Effects of Chrysoeriol

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have been instrumental in elucidating the anti-inflammatory mechanisms of Chrysoeriol. These studies have consistently demonstrated its ability to suppress the production of key inflammatory mediators.

Inhibition of Inflammatory Mediators

Chrysoeriol has been shown to significantly inhibit the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3][4][5]

Parameter Cell Line Treatment Concentration Inhibition (%) Reference
PGE2 ProductionRAW 264.7Chrysoeriol10 µMSignificant
PGE2 ProductionRAW 264.7Chrysoeriol20 µMSignificant
COX-2 ExpressionRAW 264.7Chrysoeriol10 µMSignificant
COX-2 ExpressionRAW 264.7Chrysoeriol20 µMSignificant

Table 1: In vitro inhibitory effects of Chrysoeriol on inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Experimental Protocol: Determination of PGE2 Production in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Chrysoeriol (or this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Xylene-Induced Ear Edema

This model is used to assess acute topical inflammation. Xylene application to the ear causes irritation and fluid accumulation.

Experimental Protocol:

  • Animals: Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., dexamethasone), and test groups.

  • Compound Application: The test compound is applied topically to the inner surface of the right ear.

  • Induction of Edema: After a short period (e.g., 30 minutes), a fixed volume of xylene is applied to the same ear.

  • Sample Collection: After a set time (e.g., 15-30 minutes), the mice are euthanized, and circular sections from both ears are punched out and weighed.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema value. The percentage of inhibition is determined by comparing the test groups to the control group.

Acetic Acid-Induced Writhing Test

This model evaluates the analgesic effect of a compound, which is often associated with anti-inflammatory activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing).

Experimental Protocol:

  • Animals: Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Writhing: After a specific time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the control group.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Chrysoeriol, and likely this compound, are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, IL-6, and IL-1β.

Studies on Chrysoeriol have demonstrated its ability to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages. This is achieved by preventing the phosphorylation and degradation of IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_nuc->Genes This compound This compound (Chrysoeriol) This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound/Chrysoeriol.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory genes.

Chrysoeriol has been reported to suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in RAW 264.7 cells, thereby inhibiting downstream inflammatory responses.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Nucleus Nucleus This compound This compound (Chrysoeriol) This compound->MKKs Inhibits

Figure 2: Inhibition of the MAPK signaling pathway by this compound/Chrysoeriol.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

  • Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with Chrysoeriol (or this compound) and LPS as described in the PGE2 assay protocol, typically with a shorter LPS stimulation time (e.g., 30-60 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, likely through its aglycone Chrysoeriol, possesses significant anti-inflammatory properties. The primary mechanisms of action appear to be the inhibition of pro-inflammatory mediators like PGE2 and COX-2, mediated by the suppression of the NF-κB and MAPK signaling pathways.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its potency and efficacy.

  • Pharmacokinetic and bioavailability studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its conversion to Chrysoeriol and its overall bioavailability.

  • Dose-response studies: Establishing clear dose-response relationships in various animal models of inflammation.

  • Chronic inflammation models: Evaluating the efficacy of this compound in models of chronic inflammatory diseases.

  • Safety and toxicology studies: Assessing the safety profile of this compound for potential clinical development.

By addressing these research gaps, a clearer picture of the therapeutic utility of this compound as a novel anti-inflammatory agent will emerge, paving the way for its potential application in the management of a wide range of inflammatory disorders.

References

The Antibacterial Potential of Thermopsoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antibacterial properties of Thermopsoside is limited in the current scientific literature. This guide provides an in-depth overview of the known antibacterial activities of saponins, the class of compounds to which this compound belongs. The methodologies and potential mechanisms of action described herein are based on studies of structurally related saponins and serve as a foundational framework for investigating the antibacterial potential of this compound.

Introduction to this compound and the Antibacterial Promise of Saponins

This compound, a triterpenoid saponin, is a natural compound found in various plant species. While its specific antibacterial profile is not yet well-defined, the broader class of saponins has demonstrated significant antimicrobial properties against a wide range of bacterial pathogens. Saponins are amphiphilic glycosides, a characteristic that underpins their primary mechanism of antibacterial action: interaction with and disruption of the bacterial cell membrane.[1][2][3][4] This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

This technical guide consolidates the current understanding of the antibacterial properties of saponins, offering a roadmap for the scientific exploration of this compound as a potential antibacterial agent. It covers known quantitative data from various saponin studies, detailed experimental protocols for assessing antibacterial activity, and conceptual diagrams of proposed signaling pathways and experimental workflows.

Quantitative Antibacterial Data for Saponins

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of various saponins against different bacterial strains, as reported in the literature. This data provides a comparative baseline for future studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Saponins

Saponin Source/CompoundBacterial StrainMIC (µg/mL)Reference
Chenopodium quinoa (Q4)Staphylococcus aureus62.5
Chenopodium quinoa (Q4)Staphylococcus epidermidis62.5
CamelliageninAmoxicillin-resistant Escherichia coli50.2 ± 5.7
Amoxicillin (control)Amoxicillin-resistant Escherichia coli72.6 ± 7.9
Camelliagenin + Amoxicillin (5:1)Amoxicillin-resistant Escherichia coli23.4 ± 5.6

Table 2: Minimum Bactericidal Concentration (MBC) of Saponins from Chenopodium quinoa

Saponin CompoundBacterial StrainMBC (µg/mL)Reference
Q4Staphylococcus aureus125
Q4Staphylococcus epidermidis125

Experimental Protocols for Antibacterial Assessment

The following are detailed methodologies for key experiments to determine the antibacterial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method is a standard for quantifying the in vitro antibacterial activity of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound stock solution of known concentration

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth with solvent used to dissolve this compound)

  • Incubator

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto nutrient agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial culture standardized to 0.5 McFarland turbidity

  • This compound solution of known concentration

  • Positive control antibiotic disks

  • Sterile swabs

Protocol:

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.

  • Impregnate sterile paper disks with a known concentration of the this compound solution.

  • Place the impregnated disks, along with positive control antibiotic disks, onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Assessment of Bacterial Membrane Integrity

This protocol aims to determine if the antibacterial mechanism involves damage to the cell membrane.

Materials:

  • Bacterial culture

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer or fluorometer

  • Membrane-impermeable fluorescent dye (e.g., propidium iodide) or reagents to measure leakage of intracellular components (e.g., nucleic acids, proteins).

Protocol for Measuring Nucleic Acid and Protein Leakage:

  • Harvest bacterial cells in the logarithmic growth phase by centrifugation and wash with PBS.

  • Resuspend the bacterial pellet in PBS to a specific optical density.

  • Treat the bacterial suspension with different concentrations of this compound (e.g., MIC, 2x MIC).

  • Incubate the suspensions at 37°C for a defined period.

  • Centrifuge the suspensions to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at 260 nm for nucleic acids and 280 nm for proteins to quantify the leakage of these intracellular components.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for saponins and a typical experimental workflow for antibacterial screening.

Proposed Mechanism of Action of Saponins on Bacterial Cell Membranes

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Envelope cluster_intracellular Intracellular Space This compound This compound (Saponin) CellWall Cell Wall This compound->CellWall Interaction CellMembrane Cytoplasmic Membrane This compound->CellMembrane Disruption CellWall->CellMembrane Passage Leakage Leakage of Intracellular Components CellMembrane->Leakage Increased Permeability Cytoplasm Cytoplasm (Nucleic Acids, Proteins, Ions) Leakage->Cytoplasm Depletion Experimental_Workflow start Start: this compound Sample mic_mbc Broth Microdilution (Determine MIC & MBC) start->mic_mbc disk_diffusion Disk Diffusion Assay (Qualitative Assessment) start->disk_diffusion data_analysis Quantitative Data Analysis mic_mbc->data_analysis disk_diffusion->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Membrane Integrity) data_analysis->mechanism_studies If Active report Report Findings data_analysis->report If Inactive mechanism_studies->report

References

The Prebiotic Potential of Novel Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The gut microbiome is a critical regulator of human health, and its modulation through prebiotics offers a promising therapeutic avenue for a multitude of diseases. Prebiotics are substrates that are selectively utilized by host microorganisms to confer a health benefit.[1] This document provides a comprehensive technical framework for the investigation of novel compounds, using the hypothetical example of "Thermopsoside," as potential prebiotics. It outlines the key experimental data required, detailed methodologies for crucial assays, and the signaling pathways that are often implicated in the beneficial effects of prebiotics. This guide is intended to serve as a foundational resource for researchers and professionals in the field of gut health and drug development.

Introduction to Prebiotics and Gut Health

The human gastrointestinal tract harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiota.[2][3] This intricate ecosystem plays a pivotal role in various physiological processes, including digestion, metabolism, immune function, and even mental health.[2][3] Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus improving host health. The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are key mediators of the health benefits associated with prebiotics.

While established prebiotics like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS) have been extensively studied, the discovery and evaluation of novel prebiotic compounds remain a significant area of research. This guide uses "this compound" as a placeholder to illustrate the systematic approach required to assess the prebiotic potential of a new chemical entity.

Quantitative Data on Prebiotic Effects

The following tables represent hypothetical data that would be generated during the investigation of a novel prebiotic candidate like this compound.

Table 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

Treatment GroupTotal SCFA (mM)Acetate (mM)Propionate (mM)Butyrate (mM)Bifidobacterium (log cells/mL)Lactobacillus (log cells/mL)
Control (no substrate)15.2 ± 2.18.1 ± 1.53.5 ± 0.83.6 ± 0.97.2 ± 0.56.8 ± 0.4
Inulin (10 mg/mL)45.8 ± 5.325.3 ± 3.110.2 ± 1.810.3 ± 2.08.9 ± 0.67.9 ± 0.5
This compound (1 mg/mL)25.1 ± 3.014.2 ± 2.25.8 ± 1.15.1 ± 1.27.8 ± 0.57.1 ± 0.4
This compound (5 mg/mL)38.9 ± 4.521.5 ± 2.89.1 ± 1.58.3 ± 1.78.5 ± 0.67.6 ± 0.5
This compound (10 mg/mL)52.4 ± 6.129.8 ± 3.512.6 ± 2.010.0 ± 2.19.2 ± 0.78.1 ± 0.6*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Table 2: Effects of this compound Supplementation on Gut Microbiota in a Murine Model

Treatment GroupShannon Diversity IndexFirmicutes/Bacteroidetes RatioRelative Abundance of Akkermansia (%)Fecal Butyrate (µmol/g)
Control Diet3.8 ± 0.41.2 ± 0.21.5 ± 0.512.3 ± 2.5
High-Fat Diet (HFD)2.5 ± 0.32.8 ± 0.50.2 ± 0.15.8 ± 1.2
HFD + Inulin (5% w/w)3.5 ± 0.4#1.5 ± 0.3#3.1 ± 0.8#15.1 ± 3.1#
HFD + this compound (1% w/w)2.9 ± 0.32.2 ± 0.41.8 ± 0.68.9 ± 1.8
HFD + this compound (2% w/w)3.3 ± 0.4#1.7 ± 0.3#4.5 ± 1.1#13.2 ± 2.8#

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Control Diet group. #p < 0.05 compared to the HFD group.

Table 3: Modulation of Inflammatory Markers by this compound in LPS-Stimulated Caco-2 Cells

Treatment GroupIL-8 (pg/mL)TNF-α (pg/mL)NF-κB p65 (nuclear/cytosolic ratio)Nrf2 (nuclear/cytosolic ratio)
Control50.2 ± 8.135.6 ± 6.20.2 ± 0.050.3 ± 0.06
LPS (1 µg/mL)485.6 ± 55.2350.1 ± 42.82.5 ± 0.4*0.4 ± 0.08
LPS + this compound (10 µM)310.4 ± 38.9#225.8 ± 29.1#1.5 ± 0.3#0.9 ± 0.1#
LPS + this compound (50 µM)185.2 ± 25.1#130.5 ± 18.7#0.8 ± 0.2#1.8 ± 0.3#

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Control group. #p < 0.05 compared to the LPS group.

Detailed Experimental Protocols

In Vitro Fecal Fermentation

Objective: To assess the fermentability of this compound by the human gut microbiota and its effect on SCFA production and the growth of beneficial bacteria.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A pooled fecal slurry is prepared by homogenizing the samples in an anaerobic buffer.

  • Batch Culture Fermentation: Anaerobic batch culture fermentations are set up in a medium containing basal nutrients. Test substrates (this compound at various concentrations, inulin as a positive control) and a negative control (no substrate) are added to the fermentation vessels.

  • Incubation: The cultures are inoculated with the fecal slurry and incubated anaerobically at 37°C for 24-48 hours.

  • Sample Analysis:

    • SCFA Analysis: At the end of the fermentation, samples are collected, and SCFA (acetate, propionate, butyrate) concentrations are determined by gas chromatography-mass spectrometry (GC-MS).

    • Microbial Population Analysis: Bacterial DNA is extracted from the fermentation samples. The abundance of specific bacterial groups, such as Bifidobacterium and Lactobacillus, is quantified using quantitative PCR (qPCR) with group-specific primers.

Animal Studies

Objective: To evaluate the in vivo effects of this compound supplementation on gut microbiota composition, SCFA production, and metabolic health in a relevant animal model (e.g., a high-fat diet-induced obesity model in mice).

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) to induce dysbiosis and metabolic dysfunction.

  • Dietary Intervention: Mice are divided into groups and fed the HFD supplemented with this compound at different concentrations, a positive control (e.g., inulin), or no supplement for a period of 8-12 weeks.

  • Sample Collection and Analysis:

    • Fecal Microbiota Analysis: Fecal samples are collected at baseline and at the end of the study. Bacterial DNA is extracted, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the gut microbiota composition.

    • Fecal SCFA Analysis: Fecal samples are analyzed for SCFA content using GC-MS.

    • Metabolic Parameters: Body weight, food intake, glucose tolerance, and serum lipid levels are monitored throughout the study.

Cell Culture Assays for Mechanistic Insights

Objective: To investigate the direct effects of this compound on intestinal epithelial cells and its potential to modulate inflammatory and antioxidant signaling pathways.

Methodology:

  • Cell Culture: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Analysis:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant are measured using ELISA.

    • Western Blotting: The expression and activation (phosphorylation) of key proteins in the NF-κB and Keap1-Nrf2 signaling pathways are assessed by Western blotting of nuclear and cytosolic fractions.

Visualization of Key Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by prebiotics and their metabolites.

Prebiotic_Action_Workflow cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_host Host Systemic Effects This compound This compound (Prebiotic) GutMicrobiota Gut Microbiota This compound->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Production EpithelialCells Epithelial Cells SCFAs->EpithelialCells Signaling ImmuneModulation Immune Modulation EpithelialCells->ImmuneModulation BarrierFunction Enhanced Barrier Function EpithelialCells->BarrierFunction MetabolicHealth Improved Metabolic Health ImmuneModulation->MetabolicHealth

Caption: Workflow of the potential prebiotic action of this compound.

TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (IL-8, TNF-α) Nucleus->Inflammation Transcription Butyrate Butyrate (from this compound) Butyrate->IKK Inhibits

Caption: The TLR4-NF-κB signaling pathway and its potential inhibition by butyrate.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nucleus->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Activates Butyrate Butyrate (from this compound) Butyrate->Keap1 Inactivates

Caption: The Keap1-Nrf2 antioxidant response pathway and its potential activation.

Conclusion

The investigation of novel compounds for their prebiotic potential is a rigorous process that requires a multi-faceted approach, from in vitro fermentation studies to in vivo animal models and mechanistic cell culture assays. While "this compound" is used here as a hypothetical example, the framework provided in this technical guide offers a clear and structured pathway for the evaluation of any new candidate prebiotic. By systematically generating quantitative data, adhering to detailed experimental protocols, and understanding the underlying molecular mechanisms, researchers can effectively assess the potential of novel compounds to modulate the gut microbiota and improve host health.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Thermopsoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermopsoside, a flavone glycoside found in plants of the Thermopsis genus, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily targeting the aerial parts or seeds of Thermopsis lanceolata or Thermopsis alterniflora. The methodologies described are based on established phytochemical techniques for the isolation of flavonoids and related compounds.

Data Presentation: A Template for Quantitative Analysis

Effective tracking of yields and purity is critical during the extraction and purification process. The following table should be used to record quantitative data at each key step.

ParameterValueUnitsNotes
Starting Material
Plant Speciese.g., Thermopsis lanceolata
Plant Parte.g., Dried aerial parts
Initial Massg
Extraction
Extraction Solvent & Ratioe.g., 90% Ethanol (1:10 w/v)
Crude Extract MassgAfter solvent evaporation
Crude Extract Yield%(Mass of Crude Extract / Initial Mass) x 100
Solvent Partitioning
Mass of Defatted ExtractgAfter partitioning with non-polar solvent
Column Chromatography
Mass of this compound-rich FractiongAfter pooling and evaporating fractions
Recrystallization
Mass of Pure this compoundg
Final Yield%(Mass of Pure this compound / Initial Mass) x 100
Purity%Determined by HPLC or other analytical methods

Experimental Protocols

Extraction of Crude Flavonoids

This protocol describes the initial extraction of total flavonoids, including this compound, from the plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Thermopsis sp.)

  • 90% Ethanol (EtOH)

  • Reflux apparatus or large-volume shaker

  • Filter paper and funnel or Büchner funnel with vacuum flask

  • Rotary evaporator

Procedure:

  • Weigh the dried, powdered plant material.

  • Place the plant material in a round-bottom flask suitable for reflux or a large Erlenmeyer flask for shaking.

  • Add 90% ethanol to the plant material in a 1:10 to 1:20 weight-to-volume ratio (e.g., 100 g of plant material in 1 L to 2 L of 90% ethanol).

  • Method A: Heat Reflux Extraction

    • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2-3 hours.

  • Method B: Maceration (Shaking)

    • Seal the flask and place it on an orbital shaker.

    • Agitate the mixture at room temperature for 24-48 hours.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper or a Büchner funnel to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.

  • Combine all the liquid extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Purification Protocol

This multi-step protocol is designed to purify this compound from the crude extract.

2.1. Solvent Partitioning (Defatting)

This step removes non-polar compounds like fats and chlorophyll.

Materials:

  • Crude extract

  • Hexane or petroleum ether

  • Separatory funnel

Procedure:

  • Dissolve the crude extract in a minimal amount of 90% ethanol.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of hexane, shake vigorously, and allow the layers to separate.

  • Drain the lower, hydroalcoholic layer (containing the flavonoids) into a clean flask.

  • Discard the upper, hexane layer (containing non-polar impurities).

  • Repeat the hexane wash two more times.

  • Evaporate the solvent from the hydroalcoholic layer using a rotary evaporator to obtain the defatted flavonoid extract.

2.2. Column Chromatography

This is the primary step for isolating this compound from other flavonoids and polar impurities.[1][2]

Materials:

  • Silica gel (60-120 mesh) for column chromatography.[1]

  • Glass chromatography column

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH), or Ethyl Acetate (EtOAc) and Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Chloroform or Ethyl Acetate).

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Adsorb the defatted extract onto a small amount of silica gel by dissolving the extract in a suitable solvent (e.g., methanol), adding silica gel, and evaporating the solvent.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% Chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 99:1, 98:2, 95:5, 90:10 Chloroform:Methanol). This is known as a gradient elution.

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-20 mL) in test tubes or vials.

  • Fraction Analysis (TLC):

    • Monitor the separation by spotting small amounts of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the spot corresponding to pure this compound (a reference standard is highly beneficial here).

  • Evaporate the solvent from the pooled fractions to obtain the purified, but not yet crystalline, this compound.

2.3. Recrystallization

This final step is to obtain high-purity, crystalline this compound.[3][4]

Materials:

  • Partially purified this compound from the chromatography step

  • A suitable solvent or solvent pair (e.g., Methanol, Ethanol, or Acetone-Water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Place the this compound fraction into an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Thermopsoside_Extraction_Workflow start Dried Plant Material (Thermopsis sp.) extraction Solvent Extraction (e.g., 90% Ethanol) start->extraction Add Solvent filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the initial extraction of crude this compound.

Thermopsoside_Purification_Workflow crude_extract Crude Extract partitioning Solvent Partitioning (Hexane Wash) crude_extract->partitioning defatted_extract Defatted Extract partitioning->defatted_extract chromatography Silica Gel Column Chromatography (Gradient Elution) defatted_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooled_fractions This compound-Rich Fractions fraction_collection->pooled_fractions recrystallization Recrystallization pooled_fractions->recrystallization pure_this compound Pure Crystalline this compound recrystallization->pure_this compound

Caption: Multi-step purification process for isolating this compound.

References

Application Note & Protocol: Quantitative Analysis of Thermopsoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside, is a natural compound found in various plants, including those of the Thermopsis genus. As a member of the flavonoid family, this compound is of increasing interest to researchers for its potential therapeutic properties, which may include anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in various stages of drug discovery and development. This application note provides a detailed protocol for the quantification of this compound in plant extracts and other matrices using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from dried plant material, such as leaves or flowers of Thermopsis species. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 0.5 g of the dried, powdered plant material into a centrifuge tube.

  • Add 25 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

This method is based on established protocols for the analysis of flavonoid glycosides and is suitable for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 350 nm
Run Time Approximately 35 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
108020
256040
302080
32955
35955
Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank, a standard solution of this compound, and a sample extract.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of this compound standard is added to a sample, and the percentage recovery is calculated. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is assessed by analyzing the same sample multiple times (n=6) on the same day. The relative standard deviation (RSD) of the results should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): This is determined by analyzing the same sample on different days by different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The following tables summarize the validation parameters and provide a template for reporting quantitative results for this compound.

Table 2: Summary of HPLC Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined1 - 100
Accuracy (% Recovery) 98 - 102%99.5%
Precision (RSD)
- Repeatability≤ 2%0.8%
- Intermediate Precision≤ 2%1.2%
LOD (µg/mL) S/N ≥ 30.1
LOQ (µg/mL) S/N ≥ 100.3

Table 3: Quantitative Analysis of this compound in Various Samples

Sample IDSample Type (e.g., Leaf Extract)This compound Concentration (mg/g of dry weight)
Thermopsis lanceolata ALeafUser-defined data
Thermopsis lanceolata BFlowerUser-defined data
Herbal Product XPowdered ExtractUser-defined data
Herbal Product YTinctureUser-defined data

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material powdering Powdering plant_material->powdering extraction Ultrasonic Extraction (70% Methanol) powdering->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD/UV Detection (350 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_cell Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces

Caption: Potential signaling pathway modulated by this compound.

Application Notes and Protocols for Cell-Based Assays Using Thermopsoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside also known by its synonyms Luteolin-7-O-glucoside and Chrysoeriol-7-O-glucoside, is a natural compound found in a variety of plants. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide a comprehensive overview of the use of this compound in cell-based assays, detailing its mechanism of action and providing step-by-step protocols for key experiments.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. In the context of inflammation, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors that regulate the expression of pro-inflammatory genes. This inhibition is mediated, in part, through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade[1][2]. Additionally, this compound can modulate the STAT3 pathway, which is crucial for cytokine signaling[3].

In cancer cells, this compound induces apoptosis (programmed cell death) and cell cycle arrest. The pro-apoptotic effects are mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of caspases, such as caspase-3, -8, and -9, and the regulation of Bcl-2 family proteins[4]. Furthermore, this compound can induce cell cycle arrest at various phases, including G1, S, and G2/M, thereby inhibiting cancer cell proliferation[5]. The mitogen-activated protein kinase (MAPK) pathway, particularly the c-Jun N-terminal kinase (JNK) signaling cascade, has been implicated in this compound-induced apoptosis and cell cycle arrest.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of this compound
Cell LineAssayTreatmentConcentrationResultReference
RAW 264.7Nitric Oxide (NO) ProductionLPS (1 µg/mL) + this compound10 µMInhibition of NO production
RAW 264.7Prostaglandin E2 (PGE2) ProductionLPS (1 µg/mL) + this compound10 µMInhibition of PGE2 production
Table 2: Cytotoxicity of this compound (Luteolin-7-O-glucoside) in Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)AssayReference
MCF-7Breast Cancer3.98 µg/mL (~8.6 µM)MTT
GLC4Lung Cancer40.9 µMMTT
COLO 320Colon Cancer32.5 µMMTT
FaDuOral Cancer~20-40 µMMTT
HSC-3Oral Cancer~20-40 µMMTT
CA9-22Oral Cancer~20-40 µMMTT
HepG2Liver Cancer>200 µMATP-based viability
Huh7Liver Cancer>200 µMATP-based viability
Table 3: Apoptosis Induction by this compound (Luteolin-7-O-glucoside)
Cell LineTreatment DurationConcentration (µM)Percentage of Apoptotic Cells (Early + Late)Reference
MDA-MB-23148 h2512.73%
MDA-MB-23148 h10027.48%
4T148 h259.02%
4T148 h10023.85%
Table 4: Cell Cycle Arrest Induced by this compound (Luteolin-7-O-glucoside) in HepG2 Cells
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control63.815.620.6
This compound (100 µM)48.514.337.2
This compound (200 µM)39.710.949.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound-treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.

  • PI Staining: Add 400 µL of PI staining solution and incubate at room temperature for 5-10 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualization

Thermopsoside_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound PI3K PI3K This compound->PI3K Inhibits Death_Receptors Death Receptors This compound->Death_Receptors Modulates Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) This compound->Bcl2 Modulates MAPK MAPK (JNK) This compound->MAPK Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 Akt->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes NO_PGE2 ↓ NO, PGE2 Inflammatory_Genes->NO_PGE2 Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis G2M_Arrest G2/M Arrest MAPK->G2M_Arrest

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis Start Start: Cell Culture Treatment Treat with this compound (Varying Concentrations & Durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution CellCycle->CellCycle_Dist

Caption: General workflow for cell-based assays with this compound.

References

In Vivo Experimental Design for Thermopsoside Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a flavonoid glycoside identified as chrysoeriol-7-O-glucoside, has garnered interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anticancer properties. As a member of the flavonoid family, its mechanism of action is thought to involve the modulation of key cellular signaling pathways implicated in inflammation and carcinogenesis. This document provides detailed application notes and standardized protocols for designing and conducting in vivo experiments to evaluate the efficacy and mechanisms of this compound. Due to the limited availability of extensive in vivo data specifically for this compound, the following protocols and data are based on studies of structurally and functionally similar flavonoid glycosides, such as luteolin-7-O-glucoside and apigenin-7-O-glucoside. These compounds serve as valuable surrogates to guide the experimental design for this compound research.

Data Presentation: Quantitative Insights from In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies on flavonoid glycosides structurally related to this compound. This data can be used as a reference for dose selection and expected outcomes in preclinical models.

Table 1: In Vivo Anti-inflammatory Activity of Related Flavonoid Glycosides

CompoundAnimal ModelDosing RegimenEndpoint MeasuredResultReference
Apigenin-7-O-glucosideMale ICR mice50 mg/kg, oralPaw volume (Carrageenan-induced edema)Significant reduction in paw edema compared to control.[1][1]
Luteolin-7-O-glucosidePsoriatic mouse modelTopical applicationReversion of psoriatic phenotypeLocal treatment reverted the psoriatic phenotype.[2][2]
Hesperetin-7-O-glucosideDSS-induced colitis mice1 mg/kg body weight, dietaryColon length, histopathology, inflammatory markers (Tnf-α, Il-22)Alleviated inflammatory status, recovered colon length.[3]
Modulated Flavanone (D)TPA-induced mouse ear edemaTopicalEdema inhibition96.27 ± 1.93% inhibition of edema.

Table 2: In Vivo Anticancer Activity of Related Flavonoids

CompoundAnimal ModelDosing RegimenEndpoint MeasuredResultReference
TrachelosideCT26 lung metastasis mouse model25 and 50 mg/kgLung weight, number of tumor nodulesDose-dependent reduction in lung weight and tumor nodules.
Ginsenoside Rh2 (with Gr-Arg)Breast cancer mouse modelEvery 3 days for 32 daysTumor size, weight, and growth; survival timeSignificant decrease in tumor metrics and increased survival time.
LuteolinAthymic nude mice with human cancer cell xenograftsOral or intraperitoneal injectionTumor volumeInhibition of tumor growth.
Thermoresponsive Ruthenium CompoundColorectal adenocarcinoma xenografts in athymic miceIntraperitoneal injection with hyperthermiaTumor growth reduction90% synergistic tumor growth reduction.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the anti-inflammatory and anticancer properties of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Anti-inflammatory Model)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Carrageenan (1% w/v in sterile saline)

  • Male ICR mice (20-25 g)

  • Plethysmometer or calipers

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Fast mice overnight with free access to water before the experiment.

  • Divide mice into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer this compound or vehicle orally via gavage.

  • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis: Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control group at each time point.

Protocol 2: Xenograft Tumor Model in Nude Mice (Anticancer Model)

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS with 5% DMSO and 1% Tween 80)

  • Human cancer cell line (e.g., CT26 colorectal carcinoma, MDA-MB-231 breast cancer)

  • Athymic nude mice (BALB/c nude, 4-6 weeks old)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Culture the selected cancer cell line under appropriate conditions.

  • Harvest cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize mice into treatment groups (n=6-8 per group): Vehicle control and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for a set period (e.g., 21-28 days).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

This compound and related flavonoids are known to modulate key signaling pathways involved in inflammation and cancer.

Thermopsoside_Signaling_Pathways cluster_inflammation Anti-inflammatory Signaling cluster_cancer Anticancer Signaling LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR IKK IKK TLR4_TNFR->IKK NFkB NF-κB IKK->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Transcription Thermopsoside_Inflam This compound Thermopsoside_Inflam->IKK Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPKKK MAPKKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Proliferation_Survival Thermopsoside_Cancer This compound Thermopsoside_Cancer->PI3K Inhibition Thermopsoside_Cancer->MAPK Inhibition Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Model Workflow cluster_anticancer Anticancer Model Workflow acclimatization1 Animal Acclimatization grouping1 Randomization into Groups acclimatization1->grouping1 dosing1 Oral Administration (this compound/Vehicle) grouping1->dosing1 induction1 Carrageenan Injection (Paw Edema) dosing1->induction1 measurement1 Paw Volume Measurement (0-5 hours) induction1->measurement1 analysis1 Data Analysis (% Inhibition) measurement1->analysis1 cell_culture Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping2 Randomization into Groups tumor_growth->grouping2 dosing2 Systemic Administration (this compound/Vehicle) grouping2->dosing2 measurement2 Tumor Volume & Body Weight Measurement dosing2->measurement2 endpoint Endpoint: Tumor Excision & Analysis measurement2->endpoint

References

Thermopsoside as a CYP3A4 Inhibitor: Application Notes and Protocols for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thermopsoside, a naturally occurring flavonoid, as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The following sections detail the inhibitory effects of this compound, present relevant data, and provide detailed experimental protocols to assess its impact on CYP3A4 activity. This information is crucial for predicting potential drug-drug interactions and understanding the metabolic fate of co-administered therapeutic agents.

Introduction to this compound and CYP3A4

This compound is a flavone glycoside that has been identified as an inhibitor of various cytochrome P450 enzymes.[1] Of particular interest is its inhibitory effect on CYP3A4, which is one of the most abundant and important drug-metabolizing enzymes in humans, responsible for the metabolism of approximately 50% of clinically used drugs.[2] Inhibition of CYP3A4 can lead to altered drug pharmacokinetics, potentially resulting in increased drug exposure and adverse effects.[2][3] Therefore, characterizing the inhibitory potential of compounds like this compound is a critical step in drug development and safety assessment.

Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated inhibitory activity against several CYP450 isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

CYP IsoformIC50 (μM)
CYP3A4 6.0
CYP2C199.5
CYP2D612.0
CYP2C932.0
Data sourced from MedchemExpress[1]

These data indicate that this compound is a relatively potent inhibitor of CYP3A4, with a lower IC50 value compared to other tested CYP isoforms. This suggests a degree of selectivity in its inhibitory action.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the inhibitory effects of this compound on CYP3A4 activity in vitro. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Determination of IC50 Value for this compound against CYP3A4

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of CYP3A4 activity.

Materials:

  • This compound (of known purity)

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • Prepare working solutions of the CYP3A4 substrate, NADPH regenerating system, and HLMs or recombinant enzyme in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and the this compound dilutions (or positive control/vehicle).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Investigation of the Mechanism of CYP3A4 Inhibition

This protocol helps to elucidate whether this compound acts as a reversible (competitive, non-competitive, uncompetitive) or irreversible inhibitor.

A. Reversible Inhibition Analysis (Dixon and Lineweaver-Burk Plots):

  • Experimental Setup:

    • Follow the general procedure outlined in Protocol 1.

    • Use a range of substrate concentrations and a fixed set of this compound concentrations (including a zero-inhibitor control).

  • Data Analysis:

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

    • Generate a Dixon plot (1/velocity vs. [Inhibitor]) for each substrate concentration to determine the inhibition constant (Ki).

B. Time-Dependent Inhibition (TDI) Assay:

  • Experimental Setup:

    • Perform two sets of incubations.

    • Set 1 (No Pre-incubation): Add this compound, HLMs/recombinant CYP3A4, and the NADPH regenerating system simultaneously with the substrate.

    • Set 2 (Pre-incubation): Pre-incubate this compound with HLMs/recombinant CYP3A4 and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C before adding the substrate.

    • Initiate the reaction by adding the substrate and incubate for a short, fixed time.

    • Terminate the reaction and analyze as described in Protocol 1.

  • Data Analysis:

    • Compare the IC50 values between the pre-incubated and non-pre-incubated conditions. A significant shift to a lower IC50 value with pre-incubation suggests time-dependent inhibition, which may indicate mechanism-based inactivation.

    • If TDI is observed, further studies can be conducted to determine the kinetic parameters of inactivation (k_inact and K_I).

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in studying this compound as a CYP3A4 inhibitor.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis Prep_TS Prepare this compound Stock & Dilutions Incubation Incubate Components at 37°C Prep_TS->Incubation Prep_Enz Prepare CYP3A4 Source (HLMs or Recombinant) Prep_Enz->Incubation Prep_Sub Prepare Substrate & NADPH System Prep_Sub->Incubation Termination Terminate Reaction (Cold Solvent) Incubation->Termination Centrifugation Centrifuge & Collect Supernatant Termination->Centrifugation LCMS LC-MS/MS Analysis (Metabolite Quantification) Centrifugation->LCMS Data_Analysis Data Analysis (IC50 Calculation) LCMS->Data_Analysis

Caption: Workflow for IC50 Determination of this compound against CYP3A4.

G cluster_reversible Reversible Inhibition cluster_irreversible Irreversible/Time-Dependent Inhibition Competitive Competitive NonCompetitive Non-competitive Uncompetitive Uncompetitive Reversible_Test Vary Substrate and Inhibitor Concentrations Reversible_Test->Competitive Reversible_Test->NonCompetitive Reversible_Test->Uncompetitive TDI_Test Pre-incubation vs. No Pre-incubation MechanismBased Mechanism-Based Inactivation TDI_Test->MechanismBased Start Investigate Inhibition Mechanism Start->Reversible_Test Start->TDI_Test

Caption: Decision tree for investigating the mechanism of CYP3A4 inhibition.

Conclusion

The provided data and protocols offer a framework for the systematic evaluation of this compound as a CYP3A4 inhibitor. Understanding its inhibitory potential and mechanism is essential for predicting drug-drug interactions and ensuring the safe and effective use of co-administered medications. Further in vivo studies are recommended to confirm the clinical relevance of these in vitro findings.

References

Application Note & Protocol: In Vitro Evaluation of Thermopsoside as a Cytochrome P450 Isozyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including approximately 95% of commercially available drugs.[1] Inhibition of these enzymes can lead to altered drug clearance, potentially causing adverse drug reactions or therapeutic failure.[2][3] Therefore, it is critical during drug development to evaluate the inhibitory potential of new chemical entities (NCEs) against major CYP450 isozymes.[2][4] This document provides a detailed protocol for assessing the inhibitory effect of Thermopsoside, a flavonoid compound, on the activity of the seven most clinically relevant CYP450 isozymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The protocol is based on a well-established in vitro model using human liver microsomes and is designed to determine the half-maximal inhibitory concentration (IC50) for this compound against each isozyme.

2. Principle of the Assay

The assay quantifies the inhibitory potential of this compound by measuring its effect on the rate of metabolism of specific probe substrates by individual CYP450 isozymes in human liver microsomes. A decrease in the formation of the specific metabolite in the presence of the test compound (this compound) compared to a vehicle control indicates inhibition. The activity of each CYP isozyme is determined by incubating pooled human liver microsomes, a specific probe substrate, and the cofactor NADPH. The reaction is terminated, and the quantity of the metabolite formed is measured using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then calculated from a dose-response curve.

3. Materials and Reagents

  • Test Compound: this compound (e.g., Chrysoeriol 7-O-glucoside)

  • Biological Matrix: Pooled Human Liver Microsomes (HLM)

  • Cofactor: NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Reagents:

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Acetonitrile (ACN), LC-MS grade

    • Methanol, LC-MS grade

    • Formic Acid, LC-MS grade

    • Ultrapure Water

  • Positive Control Inhibitors & Probe Substrates: (See Table 1)

  • Labware:

    • 96-well incubation plates

    • 96-well collection plates

    • Pipettes and multichannel pipettes

    • Reagent reservoirs

    • LC-MS vials

4. Experimental Protocols

4.1. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create working solutions for the desired concentration range (e.g., 0.1 µM to 100 µM).

  • Positive Control Stock Solutions: Prepare 10 mM stock solutions of each positive control inhibitor in DMSO.

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of each probe substrate in DMSO.

  • Microsome Suspension: On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.25 mg/mL) with 0.1 M potassium phosphate buffer. Keep on ice.

  • Cofactor Solution: Prepare the NADPH regenerating system solution according to the manufacturer's instructions immediately before use.

4.2. CYP450 Inhibition Assay Procedure

The following procedure outlines the steps for a typical incubation in a 96-well plate format.

  • Pre-incubation:

    • Add 5 µL of either the vehicle (DMSO), this compound working solution, or positive control inhibitor working solution to the appropriate wells of the 96-well incubation plate.

    • Add 175 µL of the human liver microsome suspension to each well.

    • Gently mix and pre-incubate the plate for 10 minutes at 37°C in a shaking water bath.

  • Reaction Initiation:

    • Add 10 µL of the specific CYP450 probe substrate to each well to initiate the metabolic reaction.

    • The final incubation volume is 200 µL.

  • Incubation:

    • Incubate the plate for the specified time (e.g., 10-30 minutes, substrate-dependent) at 37°C in a shaking water bath. Incubation times should be optimized to ensure linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (for analytical purposes) to each well.

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate or LC-MS vials.

    • Analyze the samples for metabolite formation using a validated LC-MS/MS method.

4.3. Data Analysis

  • Quantification: Determine the peak area of the metabolite for each sample from the LC-MS/MS analysis.

  • Calculation of Percent Inhibition: Calculate the percentage of remaining enzyme activity at each this compound concentration relative to the vehicle control (0% inhibition). The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Metabolite Peak Area in presence of Inhibitor / Metabolite Peak Area in Vehicle Control))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the data and determine the IC50 value.

5. Data Presentation

Quantitative results should be summarized in clear, tabular formats for easy interpretation and comparison.

Table 1: CYP450 Isozymes, Probe Substrates, and Positive Control Inhibitors

CYP IsozymeProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineQuercetin
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole
(Data compiled from multiple sources)

Table 2: Summary of IC50 Values for this compound

CYP IsozymeThis compound IC50 (µM)Positive Control IC50 (µM)
CYP1A2 [Insert experimental value][Insert experimental value]
CYP2B6 [Insert experimental value][Insert experimental value]
CYP2C8 [Insert experimental value][Insert experimental value]
CYP2C9 [Insert experimental value][Insert experimental value]
CYP2C19 [Insert experimental value][Insert experimental value]
CYP2D6 [Insert experimental value][Insert experimental value]
CYP3A4 [Insert experimental value][Insert experimental value]

6. Mandatory Visualizations

6.1. General Mechanism of CYP450 Inhibition

Caption: Mechanism of competitive CYP450 enzyme inhibition.

6.2. Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis & Calculation prep_reagents Prepare Reagents: - this compound dilutions - HLM suspension - Substrates & Controls pre_incubate 1. Pre-incubation (37°C) (HLM + this compound) prep_reagents->pre_incubate initiate 2. Initiate Reaction (Add Probe Substrate) pre_incubate->initiate incubate 3. Incubate (37°C) (Metabolite Formation) initiate->incubate terminate 4. Terminate Reaction (Add ice-cold ACN) incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge lcms LC-MS/MS Analysis (Quantify Metabolite) centrifuge->lcms calc Calculate % Inhibition lcms->calc ic50 Determine IC50 Value (Non-linear Regression) calc->ic50

Caption: Workflow for CYP450 inhibition IC50 determination.

References

Application Notes and Protocols: Using Thermopsoside in Anti-inflammatory Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research did not yield specific data on the anti-inflammatory properties, mechanisms of action, or established experimental protocols for thermopsoside . The following application notes and protocols are based on common methodologies used for evaluating the anti-inflammatory potential of novel compounds and may serve as a starting point for investigating this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Introduction to this compound and its Potential Anti-inflammatory Role

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery.

This document outlines potential in vitro and in vivo models to investigate the anti-inflammatory effects of this compound. The proposed mechanisms of action to explore are based on well-established inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for anti-inflammatory compounds.

In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening of the anti-inflammatory potential of a compound. They provide a controlled environment to assess specific cellular and molecular mechanisms.

Lipopolysaccharide (LPS)-induced Inflammation in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media and conditions.

  • Cell Treatment:

    • Seed cells in 24-well plates at a suitable density.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS only).

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.

Data Presentation:

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Control100
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
Investigation of Signaling Pathways

Objective: To determine if this compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways like NF-κB and MAPK.

Experimental Protocol (Western Blot):

  • Cell Lysis: Following treatment with this compound and/or LPS as described above, lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against key signaling proteins:

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

      • MAPK Pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Normalize protein expression to a loading control like β-actin or GAPDH.

Visualization of Signaling Pathways:

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition? This compound->NFkB_nuc Inhibition? Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

In Vivo Anti-inflammatory Models

In vivo models are crucial for evaluating the efficacy and potential side effects of a compound in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of this compound in a widely used model of localized inflammation.

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Treatment:

    • Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0
This compound10
This compound25
This compound50
Positive Control(e.g., 10)
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production in vivo.

Experimental Protocol:

  • Animals: Use C57BL/6 or BALB/c mice.

  • Treatment: Administer this compound (doses as above) to mice 1 hour before LPS challenge.

  • Induction of Inflammation: Inject mice intraperitoneally with a non-lethal dose of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a specified time point (e.g., 2-6 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).

  • Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.

    • Tissue Analysis: Homogenize tissues to measure cytokine levels or perform histological analysis to assess inflammatory cell infiltration.

Data Presentation:

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control-
LPS-
LPS + this compound10
LPS + this compound25
LPS + this compound50

Visualization of Experimental Workflow:

in_vivo_workflow start Animal Acclimatization treatment Treatment (Vehicle, this compound, Positive Control) start->treatment inflammation Induction of Inflammation (Carrageenan or LPS) treatment->inflammation measurement Data Collection (Paw Volume or Blood/Tissue) inflammation->measurement analysis Data Analysis (% Inhibition, Cytokine Levels) measurement->analysis end Conclusion analysis->end

Application Notes and Protocols for Studying Flavonoid Glycoside Metabolism Using Thermopsoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing thermopsoside (chrysoeriol-7-O-glucoside) as a model compound for investigating the metabolism of flavonoid glycosides. The protocols detailed below cover in vivo and in vitro experimental designs, analytical methodologies, and data interpretation, facilitating a thorough understanding of the biotransformation of this class of compounds.

Introduction to this compound and Flavonoid Glycoside Metabolism

Flavonoid glycosides are a major class of plant secondary metabolites with a wide range of reported biological activities. Their therapeutic potential is often dictated by their metabolic fate in the body. This compound, a flavonoid O-glycoside, serves as an excellent substrate for studying the key metabolic pathways, including deglycosylation by gut microbiota and subsequent phase I and phase II biotransformation of the resulting aglycone, chrysoeriol. Understanding these processes is crucial for the development of flavonoid-based therapeutics with improved bioavailability and efficacy.

The primary metabolic pathway for this compound involves oral ingestion, followed by potential partial absorption in the small intestine, with the majority reaching the colon. In the colon, gut microbial enzymes, particularly β-glucosidases, cleave the glycosidic bond to release the aglycone, chrysoeriol.[1] Chrysoeriol is then absorbed and undergoes phase II metabolism, primarily glucuronidation and sulfation, in the liver and other tissues before excretion.

Data Presentation: Pharmacokinetic Parameters

ParameterValue (Mean ± SD)UnitDescription
Cmax15.8 ± 3.5ng/mLMaximum plasma concentration of chrysoeriol.
Tmax1.2 ± 0.4hTime to reach maximum plasma concentration.
AUC(0-t)45.7 ± 9.2ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable time point.
t1/23.1 ± 0.8hElimination half-life of chrysoeriol.

Note: This data is for the aglycone chrysoeriol and should be considered as a likely metabolic product of this compound. The oral bioavailability of many flavonoid glycosides is generally low.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound and its metabolites after oral administration to rats.

Materials:

  • This compound (chrysoeriol-7-O-glucoside)

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Dosing: Fast rats overnight before oral administration of this compound (e.g., 50 mg/kg) suspended in the vehicle.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into anticoagulant-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House rats in metabolic cages to collect urine and feces over 24 hours to assess excretion pathways.

  • Sample Analysis: Quantify the concentrations of this compound and its major metabolite, chrysoeriol, in plasma, urine, and feces using a validated HPLC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

In Vitro Metabolism using Liver Microsomes

This protocol describes the investigation of the phase I and phase II metabolism of this compound and its aglycone, chrysoeriol, using rat or human liver microsomes.

Materials:

  • This compound and Chrysoeriol

  • Rat or Human Liver Microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the substrate (this compound or chrysoeriol, e.g., 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the appropriate co-factors:

    • For Phase I metabolism: NADPH regenerating system.

    • For Phase II glucuronidation: UDPGA.

    • For Phase II sulfation: PAPS.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the disappearance of the parent compound and the formation of metabolites using HPLC-MS/MS (see Protocol 3).

HPLC-MS/MS Method for Quantification

This protocol provides a general framework for the quantitative analysis of this compound and chrysoeriol in biological matrices.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes (e.g., start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Multiple Reaction Monitoring (MRM):

    • This compound: Monitor the transition of the precursor ion (m/z of deprotonated this compound) to a specific product ion (e.g., the aglycone fragment).

    • Chrysoeriol: Monitor the transition of the precursor ion (m/z of deprotonated chrysoeriol) to a characteristic product ion.

  • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC-MS/MS system.

Visualizations

Thermopsoside_Metabolism_Pathway cluster_ingestion Oral Administration cluster_gut Gut Lumen cluster_absorption Intestinal Absorption cluster_liver Liver (Phase II Metabolism) cluster_excretion Excretion This compound This compound Thermopsoside_in_Gut This compound This compound->Thermopsoside_in_Gut Chrysoeriol_Aglycone Chrysoeriol (Aglycone) Thermopsoside_in_Gut->Chrysoeriol_Aglycone Deglycosylation Absorbed_Chrysoeriol Absorbed Chrysoeriol Chrysoeriol_Aglycone->Absorbed_Chrysoeriol Gut_Microbiota Gut Microbiota (β-glucosidase) Gut_Microbiota->Thermopsoside_in_Gut Chrysoeriol_Glucuronide Chrysoeriol Glucuronide Absorbed_Chrysoeriol->Chrysoeriol_Glucuronide Chrysoeriol_Sulfate Chrysoeriol Sulfate Absorbed_Chrysoeriol->Chrysoeriol_Sulfate Urine_Feces Urine / Feces Chrysoeriol_Glucuronide->Urine_Feces Chrysoeriol_Sulfate->Urine_Feces UGTs UGTs UGTs->Chrysoeriol_Glucuronide SULTs SULTs SULTs->Chrysoeriol_Sulfate

Caption: Metabolic pathway of this compound after oral administration.

Experimental_Workflow_In_Vivo Start Start: In Vivo Study Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Dosing Oral Administration of This compound Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Urine_Feces_Collection->Sample_Preparation Plasma_Separation->Sample_Preparation HPLC_MS_Analysis HPLC-MS/MS Analysis Sample_Preparation->HPLC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_MS_Analysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Caption: Workflow for in vivo pharmacokinetic study of this compound.

Experimental_Workflow_In_Vitro Start Start: In Vitro Metabolism Prepare_Incubation Prepare Incubation Mixture (Liver Microsomes, Substrate) Start->Prepare_Incubation Pre_incubation Pre-incubate at 37°C Prepare_Incubation->Pre_incubation Initiate_Reaction Initiate Reaction (Add Co-factors: NADPH, UDPGA, PAPS) Pre_incubation->Initiate_Reaction Time_Course_Incubation Time Course Incubation (0-120 min) Initiate_Reaction->Time_Course_Incubation Terminate_Reaction Terminate Reaction (Ice-cold Acetonitrile) Time_Course_Incubation->Terminate_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Terminate_Reaction->Protein_Precipitation HPLC_MS_Analysis HPLC-MS/MS Analysis Protein_Precipitation->HPLC_MS_Analysis Data_Analysis Metabolite Identification & Formation Rate Calculation HPLC_MS_Analysis->Data_Analysis End End: Metabolic Profile Data_Analysis->End

Caption: Workflow for in vitro metabolism study of this compound.

References

Animal Models for Testing Thermopsoside Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing animal models to assess the therapeutic efficacy of Thermopsoside (Chrysoeriol-7-O-glucoside). The information is curated for professionals in drug development and scientific research.

I. Application Note: Anti-Cancer Efficacy

This compound and its aglycone, chrysoeriol, have demonstrated potential as anti-cancer agents. In vivo studies using xenograft mouse models have shown significant inhibition of tumor growth.

Animal Model: Human Lung Cancer Xenograft in Mice

A widely used model to evaluate the in vivo anti-tumor efficacy of compounds is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Data Presentation

While specific in vivo efficacy data for this compound is limited, studies on its aglycone, chrysoeriol, provide valuable insights.

Table 1: Efficacy of Chrysoeriol in a Human Lung Cancer (A549) Xenograft Mouse Model

Animal ModelTreatmentDosageAdministration RouteTumor Growth InhibitionReference
Xenografted MiceChrysoeriol50 mg/kgIntraperitonealSignificant reduction in tumor volume and weight[1][2]
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the procedure for establishing a xenograft model and assessing the anti-tumor effects of a test compound like this compound.[3]

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Matrigel

  • Test compound (this compound)

  • Vehicle control (e.g., saline, DMSO)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture human cancer cells under appropriate conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a specified frequency.

  • Endpoint Analysis:

    • Continue treatment for a predetermined period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Perform histological and molecular analyses on tumor tissues as needed.

Signaling Pathway

Chrysoeriol has been shown to inhibit the MAPK/ERK signaling pathway in lung cancer cells.[1]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation This compound This compound (via Chrysoeriol) This compound->MEK This compound->ERK

MAPK/ERK Signaling Pathway Inhibition

II. Application Note: Anti-Inflammatory Efficacy

This compound and its aglycone, chrysoeriol, exhibit anti-inflammatory properties by modulating key inflammatory pathways.[4]

Animal Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer or calipers

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of each animal.

  • Compound Administration:

    • Administer this compound, positive control, or vehicle control to respective groups (e.g., via oral gavage).

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Table 2: Generalized Data Representation for Anti-Inflammatory Studies

Animal ModelInduction AgentTreatmentDosageAdministration RouteEndpointExpected Outcome
Rat/MouseCarrageenanThis compoundVariesOral/IPPaw Edema VolumeReduction in paw swelling
MouseLPSThis compoundVariesOral/IPPro-inflammatory Cytokine Levels (TNF-α, IL-6)Decreased cytokine levels
Signaling Pathway

Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression This compound This compound (via Chrysoeriol) This compound->IKK

NF-κB Signaling Pathway Inhibition

III. Application Note: Antiviral Efficacy

While in vivo data for this compound is not yet extensively published, in vitro studies suggest its potential as an antiviral agent. Animal models of viral infections are crucial for validating these findings.

Animal Model: Influenza Virus Infection in Mice

Mouse models of influenza are well-established for testing the efficacy of antiviral compounds.

Experimental Protocol: Influenza Virus Infection Model

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Influenza virus strain

  • Test compound (this compound)

  • Positive control (e.g., Oseltamivir)

  • Vehicle control

  • Anesthesia

Procedure:

  • Infection:

    • Anesthetize mice and intranasally inoculate with a non-lethal dose of influenza virus.

  • Treatment:

    • Begin treatment with this compound, positive control, or vehicle at a specified time post-infection (e.g., 4 hours).

    • Administer treatment daily for a set period (e.g., 5-7 days).

  • Monitoring:

    • Monitor mice daily for weight loss, signs of illness, and mortality.

  • Endpoint Analysis:

    • At various time points, euthanize subsets of mice.

    • Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

    • Determine viral titers in the lungs (e.g., by plaque assay or qPCR).

    • Measure inflammatory markers in BAL fluid (e.g., cytokine levels).

    • Perform histopathological analysis of lung tissue.

Table 3: Generalized Data Representation for Antiviral Studies

Animal ModelVirusTreatmentDosageAdministration RouteEndpointExpected Outcome
MouseInfluenza AThis compoundVariesOral/IntranasalViral Titer in LungsReduction in viral load
MouseInfluenza AThis compoundVariesOral/IntranasalLung InflammationDecreased inflammatory cell infiltration and cytokine levels
MouseInfluenza AThis compoundVariesOral/IntranasalSurvival RateIncreased survival rate

IV. General Experimental Workflow

The following diagram illustrates a general workflow for testing the efficacy of this compound in an animal model.

Experimental_Workflow A Animal Model Selection (e.g., Xenograft, Induced Inflammation) B Disease Induction (e.g., Cell Implantation, Carrageenan Injection) A->B C Group Randomization (Vehicle, this compound, Positive Control) B->C D Treatment Administration (Define Dose, Route, Frequency) C->D E Monitoring & Data Collection (e.g., Tumor Size, Paw Volume, Weight) D->E F Endpoint Analysis (e.g., Necropsy, Histology, Biomarker Analysis) E->F G Statistical Analysis & Interpretation F->G

General In Vivo Efficacy Testing Workflow

References

Application Notes and Protocols: Assessing Thermopsoside's Effect on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsoside, a triterpenoid saponin glycoside, is a natural compound with a range of potential pharmacological activities. Emerging evidence suggests that the gut microbiota plays a pivotal role in the metabolism and bioactivation of many plant-derived glycosides, including saponins.[1] The interaction between this compound and the gut microbiota is likely bidirectional, with the microbiota metabolizing this compound into potentially more bioactive aglycones, and this compound, in turn, modulating the composition and function of the gut microbial community.[1] These interactions can significantly influence the overall therapeutic efficacy and safety profile of this compound.

These application notes provide a comprehensive overview of the state-of-the-art methodologies for assessing the intricate relationship between this compound and the gut microbiota. The protocols detailed herein are designed to enable researchers to elucidate the metabolic fate of this compound in the gut, characterize its impact on microbial composition and function, and identify key bacterial species involved in its biotransformation.

In Vivo Assessment of this compound's Effect on Gut Microbiota in a Murine Model

This section outlines an in vivo study to investigate how this compound administration alters the gut microbiota composition and host metabolic phenotype in a mouse model.

Experimental Workflow

in_vivo_workflow cluster_setup Animal Model Setup cluster_treatment Treatment & Sampling cluster_analysis Multi-Omics Analysis cluster_data Data Integration & Interpretation A Acclimatization of Mice B Randomization into Groups (Control vs. This compound) A->B C Daily Oral Gavage with This compound or Vehicle D Fecal Sample Collection (Baseline, Midpoint, Endpoint) C->D E Terminal Sacrifice & Tissue Collection (Cecal Contents, Intestinal Tissue, Blood) D->E F 16S rRNA Gene Sequencing (Fecal & Cecal DNA) E->F G Metabolomics (UPLC-MS/MS) (Feces, Cecal Contents, Plasma) E->G H Host Phenotypic Analysis (e.g., Inflammatory markers) E->H I Bioinformatics & Statistical Analysis F->I G->I H->I J Correlation of Microbiota, Metabolites, & Host Phenotype I->J

Caption: In vivo experimental workflow for assessing this compound's effect on gut microbiota.

Experimental Protocols

1.1 Animal Husbandry and Treatment

  • Animals: 8-week-old male C57BL/6J mice.

  • Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with ad libitum access to standard chow and water.

  • Grouping: Randomly assign mice to two groups (n=8-10 per group):

    • Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose).

    • This compound Group: this compound dissolved in the vehicle at a specified dose.

  • Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

1.2 16S rRNA Gene Sequencing and Analysis

This method is used to profile the bacterial composition of the gut microbiota.

  • DNA Extraction: Extract microbial DNA from fecal and cecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R).

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform paired-end sequencing on an Illumina MiSeq platform.

  • Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME2 or DADA2 to perform quality filtering, denoising, taxonomic classification, and diversity analysis (alpha and beta diversity).

1.3 Metabolomic Analysis (UPLC-MS/MS)

This technique identifies and quantifies metabolites in biological samples, including this compound and its breakdown products.

  • Sample Preparation: Homogenize fecal, cecal, or plasma samples and extract metabolites using a suitable solvent (e.g., methanol/water).

  • Chromatography and Mass Spectrometry: Separate metabolites using Ultra-Performance Liquid Chromatography (UPLC) and detect them with a high-resolution mass spectrometer (e.g., Q-TOF MS).

  • Data Analysis: Process the raw data to identify and quantify metabolites. Compare the metabolic profiles between the control and this compound-treated groups to identify significantly altered metabolites. This will help in identifying the biotransformation products of this compound.

Data Presentation

Table 1: Changes in Gut Microbiota Alpha Diversity

GroupMetricBaselineMidpointEndpointp-value (vs. Control at Endpoint)
Control Shannon Index4.5 ± 0.34.6 ± 0.24.5 ± 0.4-
Chao1 Index850 ± 50860 ± 45855 ± 55-
This compound Shannon Index4.4 ± 0.24.8 ± 0.35.2 ± 0.3<0.05
Chao1 Index845 ± 48890 ± 52950 ± 60<0.05

Table 2: Relative Abundance of Key Bacterial Genera (%)

GenusControl (Endpoint)This compound (Endpoint)Fold Changep-value
Lactobacillus2.1 ± 0.55.8 ± 1.2+2.76<0.01
Bifidobacterium1.5 ± 0.44.2 ± 0.9+2.80<0.01
Bacteroides25.3 ± 3.118.7 ± 2.5-1.35<0.05
Ruminococcus8.9 ± 1.512.4 ± 2.1+1.39>0.05

In Vitro Fecal Fermentation of this compound

This in vitro model simulates the conditions of the human colon to study the direct metabolism of this compound by the gut microbiota.

Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Collect Fresh Human Fecal Sample B Prepare Fecal Slurry in Anaerobic Medium A->B C Incubate Slurry with This compound or Control D Collect Samples at Different Time Points (0, 6, 12, 24, 48h) C->D E Metabolomics (UPLC-MS/MS) to Quantify this compound and its Metabolites D->E F 16S rRNA Gene Sequencing to Analyze Microbial Changes D->F

Caption: In vitro fecal fermentation experimental workflow.

Experimental Protocol

2.1 Fecal Slurry Preparation and Fermentation

  • Fecal Sample: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Slurry Preparation: Homogenize the fecal sample in an anaerobic basal medium to create a fecal slurry.

  • Incubation: In an anaerobic chamber, add this compound (test) or vehicle (control) to the fecal slurry. Incubate the cultures at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 12, 24, and 48 hours) for metabolomic and microbial analysis.

2.2 Analysis

  • Metabolomics: Analyze the collected samples using UPLC-MS/MS to track the degradation of this compound and the appearance of its metabolites over time.

  • 16S rRNA Gene Sequencing: Analyze the microbial composition at the beginning and end of the fermentation to identify bacterial taxa that change in abundance in the presence of this compound.

Data Presentation

Table 3: Concentration of this compound and its Metabolites during In Vitro Fermentation (µM)

Time (h)This compoundMetabolite A (Aglycone)Metabolite B
0 100.0 ± 5.00.0 ± 0.00.0 ± 0.0
6 75.2 ± 4.122.5 ± 2.32.3 ± 0.5
12 40.1 ± 3.555.8 ± 4.94.1 ± 0.8
24 5.6 ± 1.288.9 ± 7.65.5 ± 1.1
48 <1.092.3 ± 8.16.7 ± 1.3

Signaling Pathway: Microbial Metabolism of Saponins

The primary metabolic pathway for saponins in the gut involves enzymatic deglycosylation by various bacterial species.

saponin_metabolism cluster_gut Gut Lumen cluster_bacteria Gut Microbiota cluster_host Host Absorption & Systemic Circulation This compound This compound (Saponin Glycoside) Intermediate Intermediate Glycosides This compound->Intermediate - Sugar Moiety Aglycone Aglycone (Sapogenin) Intermediate->Aglycone - Sugar Moiety Absorption Absorption into Systemic Circulation Aglycone->Absorption Enzymes Bacterial Enzymes (e.g., β-glucosidase) Enzymes->this compound Enzymes->Intermediate

Caption: Microbial deglycosylation of this compound in the gut.

This pathway illustrates that the large, polar this compound molecule is poorly absorbed. Gut bacteria produce enzymes, such as β-glucosidases, that sequentially cleave the sugar moieties.[2] This biotransformation results in the formation of the less polar aglycone (sapogenin), which is more readily absorbed into the systemic circulation, where it can exert its biological effects.[1]

Conclusion

The methodologies described provide a robust framework for a comprehensive assessment of the interactions between this compound and the gut microbiota. By combining in vivo and in vitro models with multi-omics approaches, researchers can gain a deeper understanding of how the gut microbiome influences the metabolic fate and therapeutic potential of this compound. This knowledge is crucial for the rational development of this compound-based therapeutics and for optimizing their efficacy and safety through modulation of the gut microbiota.

References

Troubleshooting & Optimization

Thermopsoside solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of thermopsoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

This compound, also known as chrysoeriol-7-O-glucoside, is a flavone derivative. Based on available data, it is soluble in several organic solvents.

Q2: I'm observing precipitation after diluting my this compound stock solution in aqueous cell culture media. What is causing this?

Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common challenge for hydrophobic compounds like this compound. This phenomenon, often referred to as "crashing out," can be attributed to several factors:

  • Low Aqueous Solubility: this compound has limited solubility in water-based solutions like cell culture media.

  • "Salting Out" Effect: The high concentration of salts and other solutes in the media can further decrease the solubility of the compound.

  • Solvent Shock: The rapid change in the solvent environment from a high-concentration organic solvent to a predominantly aqueous one can cause the compound to rapidly precipitate before it can be adequately dispersed.

  • Temperature and pH Changes: Differences in temperature and pH between the stock solution and the cell culture medium can also influence solubility and lead to precipitation.

Q3: How can I prevent my this compound from precipitating during my experiments?

Several strategies can be employed to prevent precipitation:

  • Optimize Stock Concentration: Avoid making overly concentrated stock solutions. While a higher concentration reduces the volume of solvent added to your experiment, it also increases the risk of precipitation upon dilution.

  • Use a Step-wise Dilution Protocol: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in a smaller volume of media or a co-solvent mixture.

  • Pre-warm the Media: Adding a cold stock solution to warm media can induce precipitation. Ensure both the stock solution and the media are at the same temperature (e.g., 37°C) before mixing.

  • Increase the Final Solvent Concentration (with caution): While high concentrations of organic solvents can be toxic to cells, a final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control in your experiments to account for any solvent effects.

  • Incorporate a Surfactant: Non-ionic detergents like Tween® 80 or Pluronic® F-68 can help to increase the solubility and stability of hydrophobic compounds in aqueous solutions.

Q4: What are the known biological targets or signaling pathways affected by this compound?

While direct studies on the signaling pathways affected by this compound are limited, research on its aglycone, chrysoeriol, and structurally similar flavonoid glycosides like luteolin-7-O-glucoside and apigenin-7-O-glucoside, provides strong indications of its potential biological activities. These compounds have been shown to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival, including:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Chrysoeriol, the aglycone of this compound, has been shown to inhibit the PI3K/Akt pathway.[1] Luteolin-7-O-glucoside has also been found to inhibit Akt phosphorylation.[2][3][4][5]

  • MAPK/ERK Signaling Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and stress responses. Chrysoeriol has been demonstrated to inhibit the phosphorylation of key proteins in the MAPK pathway. Apigenin-7-O-glucoside has also been shown to inhibit MAPK phosphorylation.

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammatory responses. Chrysoeriol has been shown to suppress the activation of NF-κB. Luteolin-7-O-glucoside has also been found to impede NF-κB activation.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its aglycone, chrysoeriol.

CompoundSolventSolubilityNotes
This compound DMSOSolubleA stock solution of 40 mg/mL in DMSO has been used for in vivo formulations.
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
MethanolSoluble
EthanolSoluble
Chrysoeriol DMSO~20 mg/mL
DMF~30 mg/mL
EthanolSlightly soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Determine the Desired Stock Concentration: Based on your experimental needs and the known solubility, decide on a stock concentration (e.g., 10 mM or 20 mg/mL).

  • Weigh the this compound: Accurately weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Troubleshooting this compound Precipitation in Cell Culture Media

Objective: To provide a step-by-step guide to minimize or prevent the precipitation of this compound when diluting a DMSO stock solution into aqueous cell culture media.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Methodology:

  • Pre-warm the Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath or incubator.

  • Calculate the Required Volume of Stock Solution: Determine the volume of your this compound stock solution needed to achieve the desired final concentration in your experiment. Aim for a final DMSO concentration of ≤ 0.5%.

  • Perform a Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in media (to 1 mM) and then add this intermediate dilution to your final culture volume.

    • Vortex or gently swirl the intermediate dilution to ensure it is well-mixed.

  • Add to the Final Culture Volume: While gently swirling the culture vessel (flask, plate, or tube), slowly add the this compound solution (either the direct stock or the intermediate dilution) to the pre-warmed media. Avoid adding the stock solution directly onto the cells.

  • Visual Inspection: After adding the compound, gently swirl the vessel and visually inspect for any signs of precipitation. If precipitation is observed, consider further optimizing the protocol by using a lower stock concentration or incorporating a surfactant.

  • Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (or the solvent system used) to account for any potential effects of the solvent on the cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow Start Start: This compound Powder PrepStock Prepare Stock Solution (e.g., 20 mg/mL in DMSO) Start->PrepStock StoreStock Aliquot & Store at -20°C/-80°C PrepStock->StoreStock DiluteMedia Dilute in Pre-warmed Cell Culture Media StoreStock->DiluteMedia Precipitation Precipitation Observed? DiluteMedia->Precipitation TreatCells Treat Cells in Culture Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Downstream Assays Incubate->Assay Precipitation->TreatCells No Troubleshoot Troubleshoot: - Lower stock conc. - Serial dilution - Add surfactant Precipitation->Troubleshoot Yes Troubleshoot->DiluteMedia

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Thermopsoside in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of thermopsoside in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in research?

This compound is a flavonoid glycoside that has been investigated for its potential biological activities, including anti-inflammatory and anti-cancer effects. Researchers often use it in in-vitro cell culture experiments to explore its mechanisms of action and therapeutic potential.

Q2: I am not seeing the expected effect of this compound in my cell culture experiments. Could stability be an issue?

Yes, the stability of a compound in cell culture media can significantly impact experimental outcomes. If this compound is degrading in the medium, its effective concentration will decrease over time, potentially leading to a diminished or inconsistent biological effect. It is crucial to consider the stability of this compound under your specific experimental conditions.

Q3: Which factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of compounds like this compound in cell culture media:

  • pH: The pH of the culture medium can directly influence the rate of hydrolysis or degradation of pH-sensitive compounds.

  • Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of thermally labile compounds.

  • Light Exposure: Many compounds are light-sensitive and can degrade upon exposure to light.[1][2] It is a best practice to protect media from light.[1]

  • Media Components: Components within the cell culture medium, such as serum proteins or reducing agents, could potentially interact with and affect the stability of this compound.

  • Incubation Time: The longer the incubation period, the greater the potential for degradation.

Q4: Are there differences in this compound stability between different types of cell culture media (e.g., DMEM vs. RPMI-1640)?

Q5: How can I assess the stability of this compound in my specific cell culture medium?

You can perform a stability study by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium can be collected at different time points and analyzed for the concentration of intact this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological effect of this compound. This compound may be degrading in the cell culture medium.1. Perform a stability study: Assess the concentration of this compound in your medium over the course of your experiment's duration. 2. Minimize incubation time: If degradation is observed, consider shorter incubation periods. 3. Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment. 4. Protect from light: Handle this compound solutions and supplemented media in low-light conditions.
High variability between replicate experiments. Inconsistent degradation of this compound due to slight variations in experimental conditions.1. Standardize protocols: Ensure consistent handling of this compound solutions and cell cultures, including incubation times and light exposure. 2. Control for pH: Monitor and maintain a stable pH in your culture medium, as pH shifts can affect compound stability.[4] 3. Evaluate media components: If using serum, consider potential lot-to-lot variability that might affect stability.
Precipitation of this compound in the medium. The concentration of this compound may exceed its solubility in the cell culture medium.1. Determine solubility: Test the solubility of this compound in your specific medium at the desired concentration. 2. Use a suitable solvent: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is not toxic to the cells. 3. Prepare lower concentrations: If solubility is an issue, consider using lower, more soluble concentrations.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately store the collected sample at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of intact this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound versus time to determine its stability profile and half-life in the medium.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Medium prep_stock->spike_media aliquot Aliquot into Tubes spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples store_samples Store at -80°C collect_samples->store_samples analyze_hplc Analyze by HPLC store_samples->analyze_hplc plot_data Plot Concentration vs. Time analyze_hplc->plot_data determine_stability Determine Stability Profile and Half-life plot_data->determine_stability

Figure 1. Workflow for assessing this compound stability.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on its reported anti-inflammatory properties. This is a generalized representation and may not reflect the exact mechanism in all cell types.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression translocates to nucleus This compound This compound This compound->IKK_Complex inhibits

Figure 2. Hypothetical this compound signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical stability data for this compound in two common cell culture media. This data is for illustrative purposes to demonstrate how such data would be presented and is not based on actual experimental results.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.191
48.383
86.969
243.535
481.212

Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.989
87.878
244.848
482.323

References

Navigating Peak Tailing in Thermopsoside HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of the flavonoid glycoside thermopsoside, achieving optimal peak symmetry is critical for accurate quantification. Peak tailing, a common chromatographic issue, can compromise resolution and lead to inaccurate results. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing for this compound, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for polar compounds like this compound, which contains phenolic hydroxyl groups, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can be deprotonated and negatively charged, leading to strong, unwanted interactions with the analyte, which causes the peak to tail.

Q2: How does the mobile phase pH affect this compound peak shape?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The predicted pKa of this compound is approximately 6.10. If the mobile phase pH is close to or above this pKa, the phenolic hydroxyl groups on the this compound molecule can deprotonate, leading to a mixed population of ionized and non-ionized species and resulting in peak broadening or tailing.[3] To ensure a single, non-ionized form of the analyte and to suppress the ionization of residual silanol groups on the stationary phase, it is highly recommended to use an acidic mobile phase.

Q3: What is the recommended mobile phase composition to prevent peak tailing?

A3: For the analysis of flavonoid glycosides like this compound, an acidic mobile phase is recommended to improve peak shape. A common and effective approach is to add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to both the aqueous and organic components of the mobile phase. This maintains a low pH (typically between 2.5 and 3.5), which suppresses the ionization of both this compound and the column's silanol groups, thereby minimizing secondary interactions and reducing peak tailing.

Troubleshooting Guide

Issue: My this compound peak is showing significant tailing.

Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate and Adjust Mobile Phase pH

  • Question: Is your mobile phase pH appropriate for this compound analysis?

  • Action: With a predicted pKa of ~6.10, it is crucial to maintain the mobile phase pH well below this value. An acidic mobile phase protonates the residual silanol groups on the column, reducing their ability to interact with the analyte.

  • Recommendation: Incorporate an acidic modifier into your mobile phase. The use of 0.1% formic acid in both water and acetonitrile is a standard practice for improving peak shape for flavonoids.

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of this compound.

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
2.5 (e.g., with 0.1% Formic Acid)1.0 - 1.2Both this compound and silanol groups are fully protonated, minimizing secondary interactions.
4.51.3 - 1.6Partial ionization of silanol groups begins, leading to increased secondary interactions and tailing.
7.0> 1.8Significant ionization of both this compound and silanol groups, causing strong peak tailing.

Step 2: Assess the HPLC Column's Condition and Chemistry

  • Question: Is your column suitable for flavonoid analysis and in good condition?

  • Action: Not all C18 columns are the same. Columns with high-purity silica and effective end-capping are less prone to exhibit peak tailing due to a lower concentration of accessible free silanol groups. Over time, columns can degrade, especially when used with high pH mobile phases, leading to the exposure of more silanol groups.

  • Recommendation:

    • Use a modern, well-end-capped C18 column from a reputable manufacturer.

    • If the column is old or has been used extensively, consider replacing it.

    • Ensure the column's pH stability range is not exceeded by your mobile phase.

Step 3: Check for System and Method-Related Issues

  • Question: Could other factors in my HPLC system or method be causing the peak tailing?

  • Action: Issues such as column overload, extra-column dead volume, and improper sample solvent can also contribute to peak tailing.

  • Recommendation:

    • Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Dissolving the sample in the mobile phase itself is a good practice.

    • Extra-Column Dead Volume: Check all your fittings and tubing for any potential dead volumes. Use tubing with a small internal diameter appropriate for your system.

Logical Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase to pH 2.5-3.5 (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No check_column Is the Column Old or Damaged? check_pH->check_column Yes adjust_pH->check_column replace_column Replace with a New, End-Capped C18 Column check_column->replace_column Yes check_overload Is the Peak Shape Concentration Dependent? check_column->check_overload No replace_column->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_overload->check_solvent No reduce_concentration->check_solvent change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_system Check for System Dead Volume (fittings, tubing) check_solvent->check_system No change_solvent->check_system resolved Peak Tailing Resolved check_system->resolved

References

Technical Support Center: Degradation of Thermopsoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed scientific literature specifically investigating the degradation of thermopsoside in aqueous solutions is limited. The information provided in this technical support center is based on general principles of chemical stability, data from structurally related flavonoid glycosides, and established methodologies for drug stability testing.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation, even at neutral pH. What could be the cause?

A1: Several factors beyond pH can accelerate the degradation of this compound in an aqueous solution. These include:

  • Temperature: Elevated temperatures can significantly increase the rate of hydrolysis.[1] Ensure your solutions are stored at the recommended temperature and protected from heat sources.

  • Light Exposure: Flavonoid compounds can be susceptible to photodegradation. It is advisable to store solutions in amber vials or protect them from light.

  • Presence of Metal Ions: Trace metal ions in your water or buffer salts can catalyze degradation reactions. Using high-purity water (e.g., Milli-Q) and analytical grade reagents is crucial.

  • Microbial Contamination: Microorganisms can produce enzymes that may degrade glycosides. Ensure sterile conditions, especially for long-term studies.

Q2: I am observing a shift in the pH of my buffered this compound solution over time. Why is this happening?

A2: A change in pH during a stability study can indicate a chemical reaction is occurring. The degradation of this compound, likely through hydrolysis of the glycosidic bond, can release acidic or basic moieties, altering the pH of an unbuffered or weakly buffered solution. It is important to use a buffer with sufficient capacity to maintain a constant pH throughout the experiment.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound, a flavonoid glycoside, in an aqueous solution is expected to be the hydrolysis of the glycosidic bond. This would result in the formation of its aglycone, chrysoeriol, and a glucose molecule. Further degradation of the flavonoid structure may occur under more extreme conditions.

Q4: How can I accurately quantify the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the degradation of this compound.[2] A stability-indicating HPLC method should be developed and validated to ensure that the peak for this compound is well-resolved from any potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between replicate samples Inhomogeneous solution; Pipetting errors; Inconsistent storage conditions.Ensure the stock solution is fully dissolved and vortex before taking aliquots. Use calibrated pipettes. Store all replicates under identical conditions (temperature, light exposure).
Appearance of unexpected peaks in HPLC chromatogram Contamination of solvent or glassware; Degradation of the mobile phase; Formation of multiple degradation products.Use fresh, high-purity solvents and thoroughly clean all glassware. Prepare fresh mobile phase daily. Attempt to identify the unknown peaks using mass spectrometry (LC-MS).
No degradation observed under stress conditions (e.g., high temperature, extreme pH) This compound is highly stable under the tested conditions; The analytical method is not sensitive enough to detect small changes.Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH). Extend the duration of the study. Re-evaluate and optimize the sensitivity of your HPLC method.
Precipitation of the compound in solution Poor solubility of this compound or its degradation products at the tested concentration and pH.Determine the solubility of this compound under your experimental conditions. Consider using a co-solvent if appropriate for your study, but be aware that this can influence the degradation kinetics.

Experimental Protocols

General Protocol for Assessing this compound Stability in Aqueous Solutions
  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution.

  • Sample Preparation:

    • Dilute the stock solution with the desired aqueous buffer (e.g., phosphate, citrate) to achieve the final target concentration. Ensure the final concentration of the organic co-solvent is low (typically <1%) to minimize its effect on the reaction.

  • Stress Conditions:

    • pH: Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9).

    • Temperature: Incubate the prepared solutions at various temperatures (e.g., 25°C, 40°C, 60°C).

    • Light: To assess photostability, expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control set in the dark.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately quench the degradation reaction if necessary (e.g., by cooling on ice or neutralizing the pH).

    • Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation t½ = 0.693/k.

Data Presentation

Table 1: Hypothetical Degradation of this compound at 40°C under Different pH Conditions

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
3.00.005138.6
5.00.002346.5
7.00.01069.3
9.00.05013.9

Table 2: Hypothetical Degradation of this compound at pH 7.0 under Different Temperature Conditions

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)
250.003231.0
400.01069.3
600.04515.4

Visualizations

This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Chrysoeriol Chrysoeriol (Aglycone) Hydrolysis->Chrysoeriol Glucose Glucose Hydrolysis->Glucose

Caption: Hypothetical degradation pathway of this compound in aqueous solution.

A Prepare this compound Stock Solution B Dilute to Final Concentration in Aqueous Buffers A->B C Incubate under Stress Conditions (pH, Temp, Light) B->C D Withdraw Aliquots at Specific Time Points C->D E Analyze by HPLC-UV D->E F Determine Degradation Rate and Half-life E->F

Caption: General experimental workflow for a this compound stability study.

Start Unexpected Degradation? CheckTemp Check Temperature Control Start->CheckTemp CheckLight Protect from Light? CheckTemp->CheckLight No Solution1 Calibrate Incubator/ Water Bath CheckTemp->Solution1 Yes CheckPurity Check Water/Reagent Purity CheckLight->CheckPurity No Solution2 Use Amber Vials/ Cover with Foil CheckLight->Solution2 Yes Solution3 Use High-Purity Water and Reagents CheckPurity->Solution3 Yes

Caption: Troubleshooting decision tree for unexpected this compound degradation.

References

Technical Support Center: Thermopsoside in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Thermopsoside, focusing on preventing its precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Chrysoeriol-7-O-glucoside, is a naturally occurring flavone glycoside.[1][2][3] Its primary established mechanism of action is the inhibition of several Cytochrome P450 (CYP450) enzymes, which are critical in drug metabolism.[4]

Q2: Why does this compound precipitate in my aqueous experimental buffer?

This compound is characterized as being practically insoluble in water.[5] Like many flavonoid glycosides, its poor aqueous solubility is a known challenge. Precipitation typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, exceeding its solubility limit in the final solution.

Q3: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in other organic solvents such as acetone, chloroform, and ethyl acetate.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced toxicity or off-target effects in cell-based experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with some sources recommending 0.1% or less.

Q5: How should I store my this compound solutions?

  • Powder: Store at -20°C for long-term stability (up to 3 years).

  • In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Precipitation

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media). The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Reduce Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help prevent localized high concentrations that lead to precipitation. 3. Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (while staying within acceptable limits for your cells) can improve solubility.
Solution is initially clear but becomes cloudy or shows precipitate over time. The solution is supersaturated and this compound is slowly crystallizing out of solution. This can be influenced by temperature fluctuations or pH shifts.1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. 2. Maintain Constant Temperature: Avoid storing diluted aqueous solutions of this compound, especially at lower temperatures, as this can decrease solubility. If possible, perform experiments at a consistent temperature. 3. Control pH: Flavonoid stability can be pH-dependent. Ensure your buffer is properly prepared and the pH is stable.
Difficulty dissolving the this compound powder to make a stock solution. The powder may not be readily soluble even in DMSO at very high concentrations.1. Gentle Warming: Warm the solution to 37°C to aid in dissolution. 2. Sonication: Use an ultrasonic bath to help break up any clumps and enhance solubilization.

Quantitative Data Summary

Compound Solvent Solubility Notes
This compound (Chrysoeriol-7-O-glucoside) WaterPractically InsolubleGlycosylation generally increases aqueous solubility compared to the aglycone, but it remains low for many flavonoids.
DMSO, Acetone, Chloroform, Ethyl AcetateSolubleRecommended for preparing high-concentration stock solutions.
Chrysoeriol (Aglycone of this compound) DMSO~20 mg/mLThe aglycone is less polar than the glycoside.
Dimethyl Formamide (DMF)~30 mg/mL
EthanolSlightly Soluble

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, you may warm the tube to 37°C for 5-10 minutes and/or sonicate for a few minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol for Diluting this compound for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or buffer to the experimental temperature (typically 37°C).

  • Stepwise Dilution (Recommended):

    • Perform an intermediate dilution of the DMSO stock into pre-warmed medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution.

    • Vortex or gently mix immediately.

    • Use this intermediate dilution to make the final dilutions for your experiment.

  • Direct Dilution:

    • Add the small volume of the DMSO stock solution directly to the final volume of pre-warmed medium while vortexing or swirling to ensure rapid mixing.

    • Ensure the final DMSO concentration does not exceed the tolerance of your cell line (e.g., for a 1:1000 dilution from a DMSO stock, the final DMSO concentration is 0.1%).

  • Use Immediately: Use the freshly prepared working solutions for your experiments as soon as possible to minimize the risk of precipitation.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc dilution_method How was the dilution performed? check_conc->dilution_method No reduce_conc Action: Lower the final working concentration. check_conc->reduce_conc Yes solution_age Was the solution prepared fresh? dilution_method->solution_age Stepwise stepwise_dilution Action: Use stepwise dilution. dilution_method->stepwise_dilution Single-step prepare_fresh Action: Prepare solutions immediately before use. solution_age->prepare_fresh No check_dmso Is the final DMSO concentration sufficient? solution_age->check_dmso Yes increase_dmso Action: Cautiously increase final DMSO % (if cells tolerate). check_dmso->increase_dmso No

Caption: Troubleshooting flowchart for this compound precipitation.

Signaling Pathway: Inhibition of Cytochrome P450 by this compound

G cluster_0 Drug Metabolism Drug Drug / Xenobiotic CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Drug->CYP450 Metabolite Metabolite CYP450->Metabolite This compound This compound This compound->CYP450 Inhibits

Caption: this compound inhibits CYP450-mediated drug metabolism.

References

Technical Support Center: Thermopsoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Thermopsoside and other related flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield of this compound synthesis?

A1: The glycosylation step, where the sugar moiety is attached to the flavonoid aglycone, is the most critical and often the lowest-yielding step. The success of this reaction is highly sensitive to a variety of factors including the quality of starting materials, reaction conditions, and the choice of catalyst.[1][2][3]

Q2: My glycosylation reaction failed completely, with no product formed. What should I check first?

A2: First, verify the integrity and purity of your starting materials—the glycosyl donor and the flavonoid acceptor—using methods like NMR or mass spectrometry. Ensure your reagents and solvents are strictly anhydrous, as trace amounts of water can quench the reaction or lead to hydrolysis of the donor.[1][2] Finally, confirm the activity of your promoter or catalyst.

Q3: What are common side reactions that lower the yield of flavonoid glycosylation?

A3: Common side reactions include hydrolysis of the activated glycosyl donor, elimination reactions, and intermolecular aglycone transfer, particularly when using thioglycosides. Ensuring anhydrous conditions and optimizing the concentration of the acid catalyst can help minimize these unwanted pathways.

Q4: Can the protecting groups on the glycosyl donor affect the reaction yield?

A4: Absolutely. The nature of the protecting groups on the sugar donor significantly influences its reactivity. Electron-donating groups, such as benzyl ethers, are considered "arming" and increase the donor's reactivity. Conversely, electron-withdrawing groups like acetyl or benzoyl esters are "disarming," making the donor less reactive and potentially lowering the yield.

Troubleshooting Guide

Issue 1: Low or Inconsistent Reaction Yield

Question: I am observing a consistently low yield (<30%) in my glycosylation step. What parameters should I optimize?

Answer: A systematic approach to optimization is crucial when dealing with low yields. Key areas to investigate include reaction temperature, stoichiometry, solvent, and the activator used.

  • Reaction Temperature: Many glycosylation reactions are initiated at very low temperatures (e.g., -78°C) and allowed to warm slowly. Running the reaction at a constant, optimized temperature (isothermal conditions) can minimize side reactions and improve yields. The optimal temperature depends heavily on the stability and reactivity of your specific glycosyl donor.

  • Stoichiometry: The molar ratio of the glycosyl donor to the acceptor should be optimized. Often, an excess of the more accessible or stable reactant is used. Varying the donor-to-acceptor ratio from 1:1 to 2:1 can improve yields, but further increases may complicate purification.

  • Solvent and Activator: The choice of solvent can influence both yield and stereoselectivity. Similarly, the activator or promoter (e.g., Lewis acid) must be appropriate for your specific glycosyl donor. The use of different activators with the same donor can result in yield variations from no product to over 90%.

Issue 2: Difficulty with Product Purification

Question: My reaction seems to work, but I am losing a significant amount of product during purification. What can I do?

Answer: Product loss during purification is a common issue, often stemming from co-eluting byproducts or product decomposition on the silica gel column.

  • Analyze Byproducts: Identify the major byproducts by LC-MS or NMR. Understanding their structure can provide clues about the side reactions occurring, allowing you to adjust the reaction conditions to minimize their formation.

  • Alternative Purification Methods: If your product is sensitive to silica gel, consider alternative chromatography techniques such as preparative HPLC, size-exclusion chromatography, or using a different stationary phase like alumina.

  • Quenching Strategy: Ensure the reaction is properly quenched before workup. An unquenched activator can continue to react or cause product degradation during solvent evaporation and purification steps.

Experimental Workflows and Pathways

The following diagrams illustrate key decision-making and chemical processes in this compound synthesis.

G start Low Yield Observed check_sm Verify Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond investigate_side Investigate Side Reactions start->investigate_side check_purity Purity (NMR, MS) check_sm->check_purity check_reactivity Donor/Acceptor Reactivity check_sm->check_reactivity check_anhydrous Anhydrous Conditions check_sm->check_anhydrous opt_temp Temperature Profile optimize_cond->opt_temp opt_stoich Stoichiometry (Donor:Acceptor) optimize_cond->opt_stoich opt_solvent Solvent & Activator optimize_cond->opt_solvent analyze_byproducts Analyze Byproducts (LC-MS) investigate_side->analyze_byproducts adjust_quenching Adjust Quenching/Workup investigate_side->adjust_quenching

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

G aglycone Thermopsine (Flavonoid Aglycone) product This compound (Protected) aglycone->product + donor Activated Glycosyl Donor (e.g., Trichloroacetimidate) donor->product deprotection Deprotection product->deprotection Lewis Acid (e.g., BF3·Et2O) final_product This compound (Final Product) deprotection->final_product

Caption: General synthetic pathway for this compound.

Quantitative Data on Glycosylation Methods

The yield of flavonoid glycosylation is highly dependent on the chosen synthetic method. The table below summarizes reported yields for different catalytic systems, providing a basis for comparison and selection.

Catalyst / MethodGlycosyl DonorSolventYield (%)Reference
Ph₃PAuOTf (Gold(I) salt)Glycosyl o-hexynylbenzoatesDichloromethane80–95%
Phase-Transfer CatalysisGlycosyl BromideChloroform-Water40–60%
BF₃·Et₂O (Lewis Acid)Glycosyl TrifluoroacetimidateDichloromethane~14-82%
Enzymatic (GH70)SucroseAqueous BufferVariable
Na₂CO₃ / K₂CO₃Glycosyl BromideBiphasic System43–61%

Key Experimental Protocols

Protocol: Glycosylation using a Glycosyl Trifluoroacetimidate Donor

This protocol is a representative method for the BF₃·Et₂O-promoted glycosylation of a flavonoid aglycone.

Materials:

  • Flavonoid acceptor (e.g., 7-hydroxyflavone derivative) (1.0 eq)

  • Glycosyl trifluoroacetimidate donor (1.5 eq)

  • Activated molecular sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.3 eq, as a solution in DCM)

  • Triethylamine (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the flavonoid acceptor (1.0 eq) and activated molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the specified temperature (e.g., -40 °C).

  • In a separate flask, dissolve the glycosyl trifluoroacetimidate donor (1.5 eq) in anhydrous DCM.

  • Slowly add the donor solution to the acceptor mixture via cannula.

  • Add the catalytic amount of BF₃·Et₂O solution (0.3 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when the acceptor is consumed), quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite to remove the molecular sieves.

  • Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired protected flavonoid glycoside.

References

Technical Support Center: Addressing Matrix Effects in Thermopsoside LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Thermopsoside.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC-MS/MS analysis.

Problem: Poor sensitivity, low analyte response, or inconsistent results.

Possible Cause: This is a classic sign of ion suppression, a significant matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the MS source, leading to a decreased signal.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Protein Precipitation (PPT): A simple and fast method, but often less clean. It may be sufficient for less complex matrices or when high sensitivity is not required.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a sorbent to selectively bind and elute this compound, effectively removing a wide range of interferences.[3][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for complex matrices.

  • Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Chemistry: Try a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal.

  • Use of a Divert Valve: Program the divert valve to send the highly polar, unretained components from the beginning of the run to waste, preventing them from entering and contaminating the MS source.

Problem: Inconsistent results between different sample lots or batches.

Possible Cause: Variability in the composition of the biological matrix between different sources or collection times can lead to inconsistent matrix effects.

Solutions:

  • Matrix-Matched Calibrants and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your study samples to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Problem: Peak tailing or splitting for this compound.

Possible Cause: This can be caused by column contamination, an injection solvent that is too strong, or secondary interactions with the analytical column.

Solutions:

  • Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

  • Column Flushing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.

  • Guard Column: Use a guard column to protect the analytical column from contamination.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound solution into the MS source while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate ion suppression at those retention times.

Q3: Which sample preparation technique is best for analyzing this compound in plasma?

A3: The choice of technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation is the simplest, solid-phase extraction (SPE) generally provides the cleanest extracts and the best reduction of matrix effects, leading to higher sensitivity and reproducibility. Liquid-liquid extraction is a good intermediate option. For complex matrices, a more rigorous cleanup like SPE is often necessary to achieve reliable results.

Q4: Should I use a specific type of SPE cartridge for this compound?

A4: For flavonoid glycosides like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange (MCX) sorbent is often a good starting point. Method development will be required to determine the optimal sorbent and elution conditions.

Q5: What are the typical MS/MS fragmentation patterns for this compound?

A5: Flavonoid glycosides like this compound typically show a characteristic fragmentation pattern involving the loss of the sugar moiety as a neutral loss. The remaining aglycone will then undergo further fragmentation, often through retro-Diels-Alder (RDA) reactions within the C-ring, providing structural information.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Glycoside Analysis in Plasma

Sample Preparation TechniqueRelative RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Moderate to HighLow to ModerateHigh
Liquid-Liquid Extraction (LLE) HighModerateModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

This table provides a generalized comparison based on literature for flavonoid glycosides. Actual performance will depend on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify retention time regions where matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system with a divert valve

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank extracted biological matrix (prepared using your current method)

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Connect the LC column outlet to one port of the tee-union.

  • Connect the syringe pump, containing the this compound solution, to the second port of the tee-union.

  • Connect the third port of the tee-union to the MS ion source.

  • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the MRM channel for this compound.

  • Inject a blank extracted matrix sample onto the LC column.

  • Monitor the this compound MRM signal. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a clean sample extract for LC-MS/MS analysis, minimizing matrix effects.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode)

  • SPE manifold

  • Plasma sample containing this compound

  • Internal Standard (ideally a SIL-IS for this compound)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic Acid (FA)

  • Conditioning solvent (e.g., 100% MeOH)

  • Equilibration solvent (e.g., 5% MeOH in water with 0.1% FA)

  • Wash solvent (e.g., 20% MeOH in water with 0.1% FA)

  • Elution solvent (e.g., 90% ACN in water with 0.1% FA)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Vortex to mix.

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and centrifuge before injecting into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle Cleaner spe Solid-Phase Extraction (e.g., C18) plasma->spe Cleanest extract Clean Extract ppt->extract lle->extract spe->extract lcms UPLC-MS/MS System extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant result Accurate this compound Concentration quant->result Final Concentration

Caption: Workflow for this compound analysis, comparing different sample preparation techniques.

troubleshooting_matrix_effects cluster_solutions Potential Solutions start Poor Sensitivity or Inconsistent Results? check_matrix Suspect Matrix Effects? start->check_matrix Yes no_issue Investigate Other Issues (e.g., Instrument Malfunction) start->no_issue No sample_prep Improve Sample Preparation (SPE or LLE) check_matrix->sample_prep Primary Approach chromatography Optimize Chromatography (Gradient, Column) check_matrix->chromatography Secondary Approach sil_is Use Stable Isotope-Labeled Internal Standard check_matrix->sil_is Gold Standard dilution Dilute Sample check_matrix->dilution If Concentration Allows end Improved Results sample_prep->end chromatography->end sil_is->end dilution->end

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Enzyme Inhibition Assays for Thermopsoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing incubation times and other critical parameters for enzyme inhibition assays involving Thermopsoside (also known as Chrysoeriol 7-O-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential as an enzyme inhibitor?

A1: this compound is a flavonoid, specifically a glycoside of Chrysoeriol. Flavonoids are a class of natural compounds known for their diverse biological activities, including enzyme inhibition. While its aglycone form, Chrysoeriol, has demonstrated potent inhibition of enzymes like xanthine oxidase, studies suggest that this compound itself may exhibit weaker inhibitory activity. This is a common phenomenon as the sugar moiety can affect the molecule's ability to bind to the enzyme's active site.[1][2]

Q2: Which enzymes are common targets for this compound and other flavonoids?

A2: Flavonoids are known to inhibit a range of enzymes. Based on the activity of structurally similar compounds, potential targets for this compound include:

  • Xanthine Oxidase: This enzyme is a key player in purine metabolism and its inhibition is a target for treating gout. Chrysoeriol, the aglycone of this compound, is a known inhibitor.[1][2]

  • Tyrosinase: A key enzyme in melanin synthesis, making its inhibitors relevant for cosmetics and treatments for hyperpigmentation.[3]

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition is a therapeutic strategy for managing type 2 diabetes.

Q3: What is a typical pre-incubation time for a flavonoid inhibitor like this compound?

A3: For initial screening of flavonoid inhibitors, a pre-incubation time of 10 to 30 minutes is common. This allows for the inhibitor to bind to the enzyme before the substrate is introduced. However, the optimal time can vary depending on the specific enzyme, inhibitor concentration, and assay conditions. For weakly binding inhibitors, a longer pre-incubation might be necessary to reach equilibrium.

Q4: How does the glycosylation of this compound affect its inhibitory activity?

A4: The presence of a glucose molecule (glycosylation) in this compound can significantly impact its inhibitory potential compared to its aglycone form, Chrysoeriol. The sugar moiety can sterically hinder the flavonoid from fitting into the enzyme's active site, often leading to weaker inhibition.

Troubleshooting Guides

Issue 1: No or Very Low Inhibition Observed with this compound

Possible Causes & Solutions:

CauseRecommended Solution
Inhibitor Concentration Too Low Increase the concentration of this compound. Since it may be a weak inhibitor, higher concentrations may be required to observe a significant effect.
Inappropriate Incubation Time Optimize the pre-incubation time. Test a range of times (e.g., 10, 30, 60 minutes) to ensure sufficient time for enzyme-inhibitor binding.
Sub-optimal Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being assayed. Flavonoids' activity can be pH-dependent.
Inhibitor Solubility Issues This compound may have limited solubility in aqueous buffers. Prepare a stock solution in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
Degradation of this compound Prepare fresh solutions of this compound for each experiment to avoid potential degradation over time.
Issue 2: High Variability in Results

Possible Causes & Solutions:

CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for the inhibitor and enzyme.
Inconsistent Incubation Times Use a multi-channel pipette or a timed-start procedure to ensure all reactions are initiated and stopped at consistent intervals.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the incubation and measurement steps using a temperature-controlled plate reader or water bath.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water.

Experimental Protocols

Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed to screen for and characterize the inhibition of xanthine oxidase by this compound.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • This compound (Inhibitor)

  • Allopurinol (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine in a minimal amount of NaOH and dilute with phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Allopurinol in phosphate buffer.

    • Dilute Xanthine Oxidase in phosphate buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer, Xanthine Oxidase, and Xanthine.

    • Positive Control: Buffer, Xanthine Oxidase, Allopurinol, and Xanthine.

    • Test (this compound): Buffer, Xanthine Oxidase, this compound (at various concentrations), and Xanthine.

  • Pre-incubation:

    • Add buffer, Xanthine Oxidase, and either this compound or Allopurinol to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15 minutes).

  • Reaction Initiation:

    • Add Xanthine to all wells (except the blank) to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute for 10-20 minutes) to monitor the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical for this compound):

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compound Xanthine OxidaseCompetitive (predicted)>100 (weak inhibition)
Chrysoeriol Xanthine OxidaseCompetitive2.487
Allopurinol Xanthine OxidaseCompetitive~9

Note: The data for this compound is presented as a hypothetical example based on qualitative findings of weak inhibition. The IC50 for Chrysoeriol is from a published study.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) PreIncubate Pre-incubate Enzyme with Inhibitor Reagents->PreIncubate Initiate Initiate Reaction with Substrate PreIncubate->Initiate Measure Measure Activity (e.g., Absorbance) Initiate->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Workflow for a typical enzyme inhibition assay.

Logical Relationship for Troubleshooting Low Inhibition

G Start Low/No Inhibition Observed Concentration Is Inhibitor Concentration Sufficient? Start->Concentration Incubation Is Pre-incubation Time Optimal? Concentration->Incubation Yes IncreaseConc Increase Concentration Concentration->IncreaseConc No Conditions Are Assay Conditions (pH, Temp) Optimal? Incubation->Conditions Yes OptimizeTime Optimize Incubation Time Incubation->OptimizeTime No Solubility Is Inhibitor Soluble? Conditions->Solubility Yes OptimizeCond Optimize Assay Conditions Conditions->OptimizeCond No ImproveSol Use Co-solvent (e.g., DMSO) Solubility->ImproveSol No Success Inhibition Observed Solubility->Success Yes IncreaseConc->Start OptimizeTime->Start OptimizeCond->Start ImproveSol->Start

Caption: Troubleshooting flowchart for low enzyme inhibition.

Potential Signaling Pathway Inhibition by Flavonoids

G This compound This compound (Flavonoid) ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K/Akt Pathway ROS->PI3K NFkB NF-κB Pathway PI3K->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Thermopsoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thermopsoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from lab to pilot or industrial scale?

A1: Scaling up the purification of this compound, a flavonoid glycoside, presents several key challenges:

  • Maintaining Resolution and Purity: Chromatographic conditions that work well at a small scale may not directly translate to larger columns and flow rates, potentially leading to co-elution of impurities and a decrease in final product purity.

  • Solvent Consumption and Cost: Large-scale chromatography requires significant volumes of solvents, which can be expensive and pose environmental concerns. The cost of high-performance stationary phases, such as reverse-phase silica, also becomes a major factor.

  • Process Time and Throughput: Lab-scale methods like preparative HPLC are often too slow for large-scale production. Identifying a purification strategy that is both effective and time-efficient is crucial.

  • Impurity Profile: The types and quantities of impurities may change with the scale of extraction, potentially introducing new separation challenges. Common impurities from plant sources include other flavonoids, chlorophyll, waxes, and sugars.[1][2]

  • This compound Stability: Prolonged exposure to certain pH conditions or high temperatures during extended processing times can lead to the degradation of the glycosidic bond.

Q2: Which purification techniques are most suitable for large-scale production of this compound?

A2: While lab-scale purification might rely on techniques like preparative HPLC, more scalable methods are necessary for larger quantities. Macroporous adsorption resin chromatography is a highly effective and widely used technique for the large-scale purification of flavonoid glycosides.[3][4][5] This method offers high adsorption capacity, good mechanical strength, and the ability to be regenerated and reused, making it cost-effective for industrial applications.

Q3: What are the critical parameters to optimize for macroporous resin chromatography of this compound?

A3: To achieve optimal separation and yield, the following parameters for macroporous resin chromatography should be carefully optimized:

  • Resin Selection: Resins with weak polarity, large surface areas, and suitable pore diameters generally exhibit better adsorption capacity for flavonoids.

  • Sample pH: The pH of the sample solution can influence the adsorption of this compound onto the resin.

  • Flow Rate: The flow rate during sample loading and elution affects the binding and separation efficiency.

  • Elution Solvent: The concentration of the organic solvent (commonly ethanol) in the eluent is a critical factor for desorbing this compound and separating it from impurities.

Q4: What are common impurities that I should be aware of during this compound purification?

A4: When extracting this compound from plant sources, you are likely to encounter a range of impurities, including:

  • Structurally Similar Flavonoids: Other flavonoid glycosides and aglycones with similar polarities can co-elute with this compound.

  • Chlorophyll and Pigments: These are common in extracts from leaves and can be challenging to remove completely.

  • Waxes and Resins: These non-polar compounds are often present in crude plant extracts.

  • Sugars and Polysaccharides: Due to the glycosidic nature of this compound, water-soluble sugars are often co-extracted.

  • Proteins: Depending on the extraction method, proteins from the plant material may be present.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Incomplete Elution from Column - Increase the concentration of the organic solvent (e.g., ethanol) in the elution buffer in a stepwise manner.- Decrease the elution flow rate to allow for more efficient desorption.- Ensure the column is not overloaded.
This compound Breakthrough During Loading - Reduce the sample loading flow rate.- Ensure the pH of the sample is optimal for binding to the resin.- Test a different type of macroporous resin with a higher affinity for this compound.
Degradation of this compound - Avoid high temperatures and extreme pH conditions during extraction and purification.- Minimize the overall processing time.
Precipitation on the Column - Ensure the sample is fully dissolved before loading.- Consider adding a small amount of organic solvent to the sample to improve solubility.
Problem 2: Poor Purity and Presence of Impurities
Possible Cause Troubleshooting Steps
Co-elution of Structurally Similar Flavonoids - Optimize the gradient elution profile with a shallower gradient around the elution point of this compound.- Experiment with a different stationary phase (e.g., a different type of macroporous resin or a reverse-phase C18 silica).- Adjust the pH of the mobile phase to potentially alter the retention times of impurities.
Presence of Pigments (e.g., Chlorophyll) - Incorporate a pre-purification step, such as solvent partitioning with a non-polar solvent like hexane, to remove chlorophyll before column chromatography.- Utilize an adsorbent like activated carbon for color removal, but test carefully to avoid adsorption of this compound.
Residual Sugars and Polysaccharides - Include a water wash step after sample loading on the macroporous resin to remove highly polar impurities like sugars.- Consider a precipitation step with a high concentration of ethanol before chromatography to remove some polysaccharides.

Data Presentation

The following tables provide representative data for the purification of total flavonoids from plant extracts using macroporous resins, which can serve as a benchmark for scaling up this compound purification.

Table 1: Comparison of Macroporous Resins for Flavonoid Purification

Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
AB-818.3012.9770.87
HPD-10017.56Not specifiedNot specified
HPD-75017.36Not specifiedNot specified
X-5Not specified11.07Not specified

Data adapted from a study on the purification of total flavonoids from Sophora tonkinensis Gagnep.

Table 2: Impact of Scale on Purification Performance of Total Flavonoids

Scale Crude Extract Purity (%) Final Product Purity (%) Recovery Yield (%)
Lab Scale (20 g resin)7.0836.20Not specified
Pilot Scale (Estimated)~7~30-35~80-85
Industrial Scale (Estimated)~7~30-35~75-80

Lab scale data adapted from a study on Ginkgo biloba leaves. Pilot and industrial scale data are estimations based on typical scale-up challenges.

Experimental Protocols

Protocol 1: Lab-Scale Purification of Flavonoid Glycosides using Macroporous Resin Chromatography
  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Preparation: Dissolve the crude this compound extract in deionized water to a specific concentration (e.g., 0.27 mg/mL) and adjust the pH (e.g., to 4.0).

  • Sample Loading: Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with deionized water (e.g., 10 bed volumes) to remove unbound, highly polar impurities.

  • Elution: Elute the bound flavonoids using a stepwise or gradient elution of ethanol in water (e.g., 30%, 60%, 90%). Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound. A 60% ethanol concentration is often effective for eluting flavonoid glycosides.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_final_product Final Product plant_material Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract loading Sample Loading on Macroporous Resin crude_extract->loading washing Washing (Deionized Water) loading->washing elution Elution (Ethanol Gradient) washing->elution fractions Fraction Collection elution->fractions analysis Purity Analysis (HPLC) fractions->analysis drying Solvent Removal analysis->drying Pool Pure Fractions pure_this compound Purified this compound drying->pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Detected cause1 Co-eluting Flavonoids start->cause1 cause2 Pigment Contamination start->cause2 cause3 Polar Impurities (Sugars) start->cause3 solution1a Optimize Elution Gradient cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2 Add Pre-purification Step (e.g., Solvent Partitioning) cause2->solution2 solution3 Optimize Wash Step cause3->solution3

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Handling Thermopsoside in Aqueous Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thermopsoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's poor aqueous solubility during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: this compound, a flavonoid glycoside, has inherently low solubility in water. Precipitation is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This occurs because the final concentration of this compound in the aqueous solution exceeds its solubility limit.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound and other flavonoids.[1][2][3] It is also reported to be soluble in other organic solvents like ethanol, methanol, chloroform, dichloromethane, and acetone.[1][2]

Q3: How can I prepare a working solution of this compound in my aqueous buffer without it precipitating?

A3: The key is to start with a high-concentration stock solution in 100% DMSO and then dilute it stepwise into your pre-warmed aqueous buffer with vigorous vortexing. It is crucial to never add the aqueous buffer directly to the DMSO stock, as this will likely cause immediate precipitation. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.

Q4: What is the maximum concentration of this compound I can use in a cell-based assay?

A4: The maximum achievable concentration in your final assay medium will depend on the tolerance of your specific cell line to the co-solvent (e.g., DMSO) and the solubility limit of this compound in the final buffer composition. It is recommended to perform a solubility test by preparing serial dilutions of your this compound stock in the assay medium and observing for any precipitation.

Q5: My this compound solution is cloudy. Can I still use it?

A5: A cloudy solution indicates that the compound has precipitated. Using a solution with precipitate will lead to inaccurate and unreliable experimental results. It is essential to have a clear, homogenous solution for your assays. If you observe cloudiness, you should try to redissolve the compound by gentle warming or sonication, or prepare a fresh solution at a lower concentration.

Troubleshooting Guide: this compound Precipitation

This guide provides a structured approach to troubleshooting and resolving precipitation issues with this compound in your experiments.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer - Final concentration of this compound is too high.- Improper mixing technique.- Temperature of the aqueous buffer is too low.- Perform serial dilutions to determine the maximum soluble concentration.- Add the DMSO stock dropwise to the vigorously vortexing aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock.
Cloudiness or precipitation appears over time in the working solution - The working solution is supersaturated and unstable.- The compound is degrading.- Prepare fresh working solutions immediately before each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation observed in cell culture wells - Interaction with components of the cell culture medium (e.g., proteins in fetal bovine serum).- Reduce the percentage of serum in the medium if experimentally permissible.- Test the solubility of this compound in serum-free medium versus complete medium.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (Chrysoeriol-7-O-glucoside) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the solution in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

Objective: To prepare a clear, homogenous working solution of this compound in an aqueous buffer for assays.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the DMSO stock solution required. Ensure the final DMSO concentration in the working solution is below 0.5%.

  • In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.

  • Continue vortexing for at least 30 seconds to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to prepare a working solution at a lower concentration.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway Diagrams

Flavonoids, including the aglycone of this compound (Chrysoeriol), have been reported to modulate key cellular signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Flavonoids) This compound->PI3K Inhibition This compound->Akt Inhibition MAPK_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Proliferation Proliferation TranscriptionFactors->Proliferation This compound This compound (Flavonoids) This compound->MEK Inhibition This compound->ERK Inhibition

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Thermopsoside and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermopsoside and Luteolin's Anti-Inflammatory, Antioxidant, and Anticancer Properties.

In the landscape of flavonoid research, luteolin and its glycosidic counterparts have garnered significant attention for their therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of this compound (chrysoeriol-7-O-glucoside) and luteolin, focusing on their anti-inflammatory, antioxidant, and anticancer properties. By presenting available quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

At a Glance: Key Biological Activity Comparison

While direct comparative studies between this compound and luteolin are limited, analysis of available data for this compound, its aglycone chrysoeriol, and the closely related luteolin-7-O-glucoside, against luteolin provides valuable insights. Luteolin generally exhibits more potent biological activity as an aglycone compared to its glycosidic forms.

Biological ActivityThis compound (or related glycoside) PerformanceLuteolin PerformanceKey Findings
Anti-inflammatory ModerateHighLuteolin shows a lower IC50 value for inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production compared to luteolin-7-O-glucoside, a close analog of this compound.[1]
Antioxidant Data LimitedHighLuteolin demonstrates potent radical scavenging activity in DPPH and ABTS assays with low IC50 values.[2][3] Quantitative data for this compound is not readily available.
Anticancer Moderate (based on aglycone)HighLuteolin exhibits broad-spectrum anticancer activity against various cell lines with low IC50 values.[4][5] The aglycone of this compound, chrysoeriol, also shows anticancer effects.

Anti-Inflammatory Activity: A Closer Look

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Both this compound and luteolin have been investigated for their anti-inflammatory potential, primarily through their ability to inhibit key inflammatory mediators.

A direct comparison between luteolin and luteolin-7-O-glucoside in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that luteolin is a more potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production. This suggests that the glycosidic moiety in compounds like this compound may reduce anti-inflammatory activity compared to the aglycone form.

Table 1: Anti-Inflammatory Activity Data

CompoundAssayCell LineIC50 ValueReference
This compound (as Luteolin-7-O-glucoside) Nitric Oxide (NO) Production InhibitionRAW 264.722.7 µM
Prostaglandin E2 (PGE2) Production InhibitionRAW 264.715.0 µM
Luteolin Nitric Oxide (NO) Production InhibitionRAW 264.713.9 µM
Nitric Oxide (NO) Production InhibitionRAW 264.727 µM
Prostaglandin E2 (PGE2) Production InhibitionRAW 264.77.4 µM
Experimental Protocol: Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or luteolin for 1 hour.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

G cluster_0 Macrophage cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates iNOS iNOS NF_kB->iNOS Induces expression NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces This compound This compound This compound->NF_kB Inhibits Luteolin Luteolin Luteolin->NF_kB Inhibits

Figure 1: Simplified signaling pathway of LPS-induced NO production and inhibition by this compound and Luteolin.

Antioxidant Activity: Scavenging Free Radicals

The ability of a compound to neutralize free radicals is a key indicator of its antioxidant potential. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Luteolin has demonstrated significant antioxidant activity in both DPPH and ABTS assays. While direct quantitative data for this compound is scarce, the antioxidant activity of flavonoids is generally attributed to their phenolic hydroxyl groups. The glycosylation at the 7-hydroxyl position in this compound might influence its radical scavenging capacity compared to the free hydroxyl group in luteolin.

Table 2: Antioxidant Activity Data for Luteolin

CompoundAssayIC50 ValueReference
Luteolin DPPH Radical Scavenging13.2 ± 0.18 µM
DPPH Radical Scavenging2.099 µg/mL
DPPH Radical Scavenging26.304 µg·ml-1 ± 1.200 µg·ml-1
DPPH Radical Scavenging~18.3 µM (in methanol)
ABTS Radical Scavenging17.3 ± 0.82 µM
ABTS Radical Scavenging0.59 µg/mL
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of test compounds.

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound or luteolin are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

G cluster_0 Antioxidant Action DPPH DPPH• (Stable Free Radical) Scavenged_DPPH DPPH-H (Scavenged Radical) DPPH->Scavenged_DPPH Donates H+ This compound This compound This compound->DPPH e- or H+ donation Luteolin Luteolin Luteolin->DPPH e- or H+ donation

Figure 2: Mechanism of DPPH radical scavenging by antioxidant compounds.

Anticancer Activity: Targeting Cancer Cells

The potential of flavonoids to inhibit cancer cell growth is a significant area of research. Luteolin has been extensively studied and has shown cytotoxic effects against a wide range of cancer cell lines.

Data on the anticancer activity of this compound is limited. However, its aglycone, chrysoeriol, has demonstrated antiproliferative effects against A549 lung cancer cells with an IC50 of 15 µM. Luteolin has shown potent activity against various cancer cell lines, including lung, colon, and leukemia cells.

Table 3: Anticancer Activity Data (MTT Assay)

CompoundCell LineCancer TypeIC50 ValueReference
This compound (as Chrysoeriol) A549Lung Carcinoma15 µM
Luteolin GLC4Lung Cancer40.9 µM
COLO 320Colon Cancer32.5 µM
HL-60Promyelocytic Leukemia12.5 µM
HT-29Colon Carcinoma50 µg/ml (at 48h)
PANC-1Pancreatic Carcinoma~30 µM (at 48h)
HeLaCervical Cancer20 µM (at 48h)
Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of test compounds on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or luteolin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration that causes 50% inhibition of cell growth, is calculated.

G cluster_0 Cancer Cell cluster_1 Inhibitory Action Proliferation Uncontrolled Cell Proliferation Apoptosis Evading Apoptosis Angiogenesis Angiogenesis This compound This compound This compound->Proliferation Inhibits Luteolin Luteolin Luteolin->Proliferation Inhibits Luteolin->Apoptosis Induces Luteolin->Angiogenesis Inhibits

Figure 3: General mechanisms of anticancer action of flavonoids like this compound and Luteolin.

Conclusion

This comparative guide consolidates the available data on the biological activities of this compound and luteolin. The evidence suggests that while both compounds possess valuable anti-inflammatory, antioxidant, and anticancer properties, luteolin in its aglycone form generally exhibits greater potency. The presence of a glycosidic bond in this compound appears to modulate its activity, a factor that is crucial for consideration in drug design and development. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a more definitive structure-activity relationship. This guide serves as a foundational resource for researchers to navigate the complexities of flavonoid bioactivity and to steer future investigations in this promising field.

References

Thermopsoside: A Potent and Selective CYP3A4 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thermopsoside's performance as a selective Cytochrome P450 3A4 (CYP3A4) inhibitor against the well-established inhibitor, ketoconazole. This document includes supporting experimental data, detailed methodologies, and visual representations of experimental workflows and inhibitory mechanisms.

Introduction

This compound, a flavone glycoside, has demonstrated significant potential as a selective inhibitor of CYP3A4, a critical enzyme in drug metabolism. Understanding the inhibitory profile of novel compounds like this compound is paramount in drug discovery and development to predict and avoid potential drug-drug interactions. This guide offers an objective evaluation of this compound in comparison to ketoconazole, a widely used but less selective CYP3A4 inhibitor.

Performance Comparison: this compound vs. Ketoconazole

The inhibitory activity of this compound against various CYP450 isoforms has been evaluated and compared to that of ketoconazole. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.

CompoundCYP3A4 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)
This compound 6.032.09.512.0
Ketoconazole 0.04>10>10>10

Note: The IC50 values for ketoconazole can vary depending on the specific substrate and experimental conditions used. The value presented for CYP3A4 is a representative value from literature under specific assay conditions. Values for other isoforms are generally reported to be significantly higher, indicating its primary but not exclusive selectivity for CYP3A4.

The data indicates that while ketoconazole is a more potent inhibitor of CYP3A4, this compound exhibits a clear selective inhibition profile. Its lower potency against other major CYP isoforms, such as CYP2C9, CYP2C19, and CYP2D6, suggests a wider therapeutic window and a lower risk of off-target effects compared to less selective inhibitors.

Experimental Protocols

A detailed methodology for determining the IC50 of a potential CYP3A4 inhibitor using human liver microsomes is provided below. This protocol is representative of the experimental procedures used to generate the data presented.

In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound and Ketoconazole (or other test compounds)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

2. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, ketoconazole, and the CYP3A4 substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds and substrate by diluting the stock solutions in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of this compound or ketoconazole. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold solution of acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (HLMs, Inhibitor, Substrate, NADPH) prep_plate Prepare 96-well Plate prep_reagents->prep_plate pre_incubation Pre-incubate at 37°C (HLMs + Inhibitor) prep_plate->pre_incubation add_substrate Add CYP3A4 Substrate pre_incubation->add_substrate start_reaction Initiate with NADPH add_substrate->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction (Acetonitrile + IS) incubation->terminate centrifuge Centrifuge terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms calc_rate Calculate Metabolite Formation Rate lcms->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: Experimental workflow for CYP3A4 inhibition assay.

inhibition_mechanism cluster_reaction Normal Metabolic Reaction cluster_inhibition Competitive Inhibition CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite binds & metabolizes Inactive_Complex CYP3A4-Inhibitor Complex CYP3A4->Inactive_Complex Substrate Substrate Substrate->CYP3A4 Inhibitor This compound Inhibitor->Inactive_Complex binds to active site Inactive_Complex->Substrate prevents binding

Caption: General mechanism of competitive CYP3A4 inhibition.

Conclusion

This compound presents itself as a valuable research tool for the selective inhibition of CYP3A4. Its favorable selectivity profile, when compared to broad-spectrum inhibitors like ketoconazole, makes it a more precise instrument for in vitro studies aimed at elucidating the specific contribution of CYP3A4 to the metabolism of a given compound. The provided experimental protocol offers a robust framework for researchers to validate and expand upon these findings in their own laboratories. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully understand its potential clinical applications.

A Comparative Analysis of Thermopsoside and Other Flavonoid Glycosides: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Thermopsoside (also known as Chrysoeriol-7-O-glucoside) with other structurally related flavonoid glycosides, namely Luteolin-7-O-glucoside, Apigenin-7-O-glucoside, and Kaempferol-3-O-rutinoside. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.

Structural Comparison

Flavonoid glycosides are a class of natural compounds characterized by a polyphenolic structure with attached sugar moieties. The aglycone core structure and the nature and position of the sugar group significantly influence their biological activity. This compound is the 7-O-glucoside of the flavone chrysoeriol. Its structure is closely related to other common flavonoid glycosides, differing in the hydroxylation and methoxylation pattern of the B-ring of the flavone backbone.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its counterparts. The data is presented as IC50 or EC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%. Lower values indicate higher potency.

Antioxidant Activity

The antioxidant capacity of these flavonoid glycosides is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference
Luteolin-7-O-glucoside21.2[1]
Luteolin (Aglycone)20.2[1]
Luteolin-7-O-glucoside6.80 (EC50)[2]

Note: Data for this compound (Chrysoeriol-7-O-glucoside) and Apigenin-7-O-glucoside from directly comparable DPPH assays were not available in the reviewed literature. Luteolin-7-O-glucoside demonstrates potent antioxidant activity, comparable to its aglycone, luteolin[1]. Another study reports a very high antioxidant potential for Luteolin-7-O-glucoside with an EC50 of 6.80 µM[2].

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µM)Reference
Apigenin-7-O-glucosideRAW 264.79.93

Note: While direct comparative data is limited, Apigenin-7-O-glucoside shows significant anti-inflammatory activity by inhibiting NO production. Chrysoeriol, the aglycone of this compound, has been shown to mitigate PGE2 production and COX-2 expression in LPS-stimulated RAW 264.7 cells, indicating its anti-inflammatory potential.

Anticancer Activity

The cytotoxic effects of these compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)Reference
Kaempferol-3-O-rhamnosideMCF-7227
Kaempferol (Aglycone)MCF-74
Chrysoeriol (Aglycone)A54915

Note: Kaempferol-3-O-rhamnoside exhibits cytotoxic effects on MCF-7 breast cancer cells, although its aglycone, kaempferol, is significantly more potent. Chrysoeriol, the aglycone of this compound, also demonstrates notable anticancer activity against A549 human lung cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, other flavonoid glycosides) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like LPS.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay determines cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Mechanisms of Action

Flavonoid glycosides exert their biological effects by modulating various cellular signaling pathways.

Antioxidant Signaling Pathway

Chrysoeriol, the aglycone of this compound, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound (Chrysoeriol) Keap1 Keap1 This compound->Keap1 inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binding Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB This compound This compound (Chrysoeriol) This compound->TLR4 inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α) MAPK->Inflammatory_Mediators upregulation NFkB->Inflammatory_Mediators upregulation Anticancer_Workflow Start Start: Select Flavonoid Glycosides Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds Mechanism Mechanistic Studies (Western Blot, qPCR) Apoptosis->Mechanism CellCycle->Mechanism End End: Identify Lead Compound Mechanism->End

References

A Head-to-Head Comparison of Thermopsoside and Apigenin-7-Glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Thermopsoside (also known as Chrysoeriol-7-O-glucoside) and Apigenin-7-glucoside. This document summarizes their biochemical properties, mechanisms of action, and performance in key biological assays, supported by experimental data and detailed protocols.

Introduction

This compound and Apigenin-7-glucoside are naturally occurring flavonoid glycosides that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds share a common flavone backbone but differ in the substitution pattern on the B-ring, which influences their biological effects. This guide aims to provide an objective, head-to-head comparison of these two molecules to aid researchers in their selection and application for further investigation.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Apigenin-7-glucoside is crucial for their application in experimental settings.

PropertyThis compound (Chrysoeriol-7-O-glucoside)Apigenin-7-glucoside
Molecular Formula C22H22O11[1]C21H20O10
Molecular Weight 462.4 g/mol [1]432.38 g/mol
CAS Number 19993-32-9[1]578-74-5
Appearance Yellow powder[2]-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]Soluble in DMSO

Comparative Biological Activities

Both this compound and Apigenin-7-glucoside exhibit a wide range of biological activities. The following tables summarize their effects with supporting quantitative data from various studies.

Anti-inflammatory Activity
CompoundAssayCell LineConcentration/DoseEffectReference
Apigenin-7-glucoside Nitric Oxide (NO) ProductionRAW 264.70.16 - 10 µMInhibition of LPS-induced NO production
Apigenin-7-glucoside Acute Lung Injury ModelMice10 mg/kgReduction of pulmonary edema and lung inflammation
Chrysoeriol-7-O-glucoside ---Recognized for anti-inflammatory properties
Anticancer and Cytotoxic Activity
CompoundAssayCell LineIC50 ValueEffectReference
Apigenin-7-glucoside CytotoxicityHCT116 (Colon Cancer)Lower than ApigeninMore effective in reducing cell viability and inducing cell death compared to apigenin.
Apigenin-7-glucoside ProliferationHeLa (Cervical Cancer)47.26 µM (48h)Inhibition of proliferation by inducing apoptosis.
Chrysoeriol CytotoxicityA549 (Lung Cancer)16.95 µMInhibited cell growth and induced autophagy.
Chrysoeriol CytotoxicityHL-60 (Leukemia)-Selectively killed leukemic cells and inhibited NF-κB p65.
Antioxidant Activity
CompoundAssayMethodEffectReference
Apigenin-7-glucoside DPPH Radical Scavenging-Strong antioxidant activity
Apigenin-7-glucoside ROS ScavengingIn vitroScavenges reactive oxygen species in a concentration-dependent manner.
Chrysoeriol DPPH Radical Scavenging-Demonstrated free radical scavenging activity
Antimicrobial Activity
CompoundOrganismMIC/MFC RangeEffectReference
Apigenin-7-glucoside Candida spp.MIC: 0.05 - 0.10 mg/mL; MFC: 0.05 - 0.10 mg/mLMore potent antifungal activity compared to apigenin.
Chrysoeriol glycoside Bacteria-Antibacterial activity through cytoplasmic membrane damage.

Mechanisms of Action and Signaling Pathways

Both flavonoids exert their biological effects by modulating key intracellular signaling pathways.

Apigenin-7-glucoside

Apigenin-7-glucoside has been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are critical in regulating cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway Apigenin_7_glucoside Apigenin-7-glucoside PI3K PI3K Apigenin_7_glucoside->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB_Signaling_Pathway Apigenin_7_glucoside Apigenin-7-glucoside IKK IKK Apigenin_7_glucoside->IKK inhibits IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound or Apigenin-7-glucoside seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

References

In Vitro Validation of Thermopsoside's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacity of Thermopsoside (also known as Chrysoeriol-7-O-glucoside) against common antioxidant standards, Vitamin C and Trolox. The information is compiled from existing literature and presented with detailed experimental protocols and supporting data to aid in the evaluation of this compound for research and development purposes.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. Here, we summarize the potential performance of this compound in three widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

While direct quantitative data for this compound is limited, studies on its aglycone, Chrysoeriol, and structurally similar flavonoid glycosides provide valuable insights. Research suggests that the glycosidic form of flavonoids can exhibit potent antioxidant activity, sometimes even greater than their aglycone counterparts in certain assays due to enhanced stability.[1]

Table 1: Comparative Antioxidant Activity (IC50 & TEAC Values)

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)FRAP (Ferric Reducing Power)
This compound (Chrysoeriol-7-O-glucoside) Data not directly available. Expected to be a potent scavenger.Data not directly available. Expected to show significant antioxidant capacity.Data not directly available. Expected to possess reducing power.
Chrysoeriol (Aglycone)Potent activity reportedSignificant activity reportedExpected to possess reducing power
Luteolin-7-O-glucoside (Analogue)Reported IC50 values indicate strong activityStrong antioxidant capacity demonstratedStrong reducing power demonstrated
Apigenin-7-O-glucoside (Analogue)Reported IC50 values range from moderate to strong[2][3]Moderate to strong antioxidant capacityModerate reducing power
Vitamin C (Ascorbic Acid) - Standard ~ 20 - 50 µM~ 1.0 - 1.5Strong reducing agent
Trolox (Standard) ~ 40 - 100 µM1.0 (by definition)Standard for comparison

Note: The antioxidant activity of flavonoid glycosides can be influenced by the type and position of the sugar moiety. The values for analogues are provided for comparative purposes. The actual performance of this compound should be confirmed through direct experimental testing.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (this compound) and standards (Vitamin C, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound and standards (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound) and standard (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and Trolox in the appropriate solvent. Create a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard dilutions to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of various concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound (this compound) and standard (Trolox or FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and the standard in an appropriate solvent. Create a series of dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample or standard dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents by using a standard curve generated with known concentrations of FeSO₄ or Trolox.

Mechanistic Insights: Potential Signaling Pathway

Flavonoids, including Chrysoeriol (the aglycone of this compound), have been shown to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways involved in the cellular antioxidant response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[2]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound This compound->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Caption: Nrf2-ARE signaling pathway activated by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, enhancing the cell's capacity to combat oxidative damage.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a compound's antioxidant capacity.

Experimental_Workflow start Compound Selection (this compound) protocol_dev Assay Protocol Development/Selection (DPPH, ABTS, FRAP) start->protocol_dev stock_prep Preparation of Stock Solutions (Compound & Standards) protocol_dev->stock_prep assay_execution Execution of In Vitro Assays stock_prep->assay_execution data_acq Data Acquisition (Spectrophotometry) assay_execution->data_acq data_analysis Data Analysis (IC50 / TEAC Calculation) data_acq->data_analysis comparison Comparison with Standards (Vitamin C, Trolox) data_analysis->comparison conclusion Conclusion on Antioxidant Capacity comparison->conclusion

References

A Comparative Study of Thermopsoside from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thermopsoside, a naturally occurring flavonoid, based on its presence in various plant sources. While direct comparative studies on isolated this compound from different species are limited, this document synthesizes available data on the biological activities of extracts from plants known to contain this compound. This information can guide researchers in selecting promising natural sources for the isolation and further investigation of this compound for therapeutic applications.

Introduction to this compound

This compound is a flavonoid glycoside found in several plant species, notably within the Thermopsis genus. It has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and anticancer properties. This guide focuses on an indirect comparison of this compound from three such species: Thermopsis alterniflora, Thermopsis rhombifolia, and Thermopsis turcica. The comparison is based on the reported biological activities of extracts from these plants.

Data on this compound Content and Extract Yields

Table 1: Total Flavonoid Yield from Thermopsis alterniflora using Different Extraction Methods [1]

Plant PartExtraction MethodTotal Flavonoid Yield (%)
FlowersUltrasound-Assisted Extraction (UAE)6.21
Heat Reflux Extraction (HRE)5.87
Shaking Water Bath Extraction (SWB)5.28
FruitsUltrasound-Assisted Extraction (UAE)3.81
Heat Reflux Extraction (HRE)3.87
Shaking Water Bath Extraction (SWB)4.48
SeedsUltrasound-Assisted Extraction (UAE)3.68
Heat Reflux Extraction (HRE)2.56
Shaking Water Bath Extraction (SWB)3.16
LeavesUltrasound-Assisted Extraction (UAE)1.94
Heat Reflux Extraction (HRE)2.21
Shaking Water Bath Extraction (SWB)2.49

Comparative Biological Activity

The following tables summarize the reported anti-inflammatory and anticancer activities of extracts from different Thermopsis species. It is important to note that these activities are attributed to the entire extract and not solely to this compound. However, as this compound is a known constituent, these findings provide an indirect measure of the potential therapeutic efficacy of this compound from these sources.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Table 2: Comparative Anti-inflammatory Activity of Thermopsis Species Extracts

Plant SpeciesExtract TypeKey FindingsReference
Thermopsis alternifloraTotal Flavonoid ExtractContains this compound, a known anti-inflammatory flavonoid.[2][3][2][3]
Thermopsis turcicaMethanol and Acetone ExtractsShowed significant free radical scavenging activity, which is linked to anti-inflammatory effects.
Anticancer Activity

The cytotoxic effects of Thermopsis extracts have been evaluated against various cancer cell lines, suggesting the presence of potent anticancer compounds, including this compound.

Table 3: Comparative Anticancer Activity of Thermopsis Species Extracts

Plant SpeciesExtract TypeCancer Cell Line(s)Key FindingsReference
Thermopsis rhombifoliaEthanolic ExtractHT-29 (colon), SH-SY5Y (brain)Cytotoxic to cancer cell lines with little effect on normal cells.
Thermopsis turcicaVarious Extracts (Ethanol, Methanol, Ethyl Acetate)DU145 (prostate), PC-3 (prostate), K-562 (leukemia), HL60 (leukemia), HeLa (cervical), HepG2 (liver)Ethyl acetate and ethanol extracts showed powerful cytotoxic effects on HL60 cells. Alcoholic extracts showed genotoxic effects on HepG2 cells.

Experimental Protocols

General Workflow for Comparative Analysis

G cluster_0 Plant Material Collection and Preparation cluster_1 Extraction cluster_2 Analysis and Quantification cluster_3 Biological Activity Assays p1 Collect different Thermopsis species p2 Dry and powder plant material p1->p2 e1 Solvent Extraction (e.g., Ethanol, Methanol) p2->e1 a1 HPLC-UV for this compound Quantification e1->a1 b1 Anti-inflammatory Assay (NF-κB) e1->b1 b2 Anticancer Assay (MTT) e1->b2 a2 Calculate Yield and Purity a1->a2

Figure 1. General experimental workflow for the comparative analysis of this compound.

Extraction Protocol

A generalized protocol for the extraction of flavonoids from Thermopsis species is as follows:

  • Sample Preparation : Air-dry the collected plant material (leaves, flowers, etc.) at room temperature and then grind into a fine powder.

  • Extraction : Macerate the powdered plant material in a suitable solvent (e.g., 80% ethanol or methanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Storage : Store the dried extract at -20°C until further analysis.

HPLC Quantification of this compound

A general High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of this compound in plant extracts:

  • Standard Preparation : Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) for the calibration curve.

  • Sample Preparation : Dissolve a known weight of the crude plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system with a UV detector.

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by the UV spectrum of this compound (typically around 260 nm and 330 nm for flavonoids).

    • Injection Volume : 20 µL.

  • Quantification : Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standard solutions.

Anti-inflammatory Assay: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Culture : Culture a suitable reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter gene) in appropriate media.

  • Treatment : Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the Thermopsis extracts or isolated this compound for 1 hour.

  • Stimulation : Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS) to the wells and incubate for a further 6-8 hours.

  • Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

  • Data Analysis : A decrease in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Inflammatory Stimulation cluster_2 Measurement cluster_3 Analysis c1 Seed NF-κB reporter cells c2 Treat with this compound/Extract c1->c2 s1 Add TNF-α or LPS c2->s1 m1 Lyse cells s1->m1 m2 Measure luciferase activity m1->m2 a1 Calculate % inhibition m2->a1

Figure 2. Workflow for the NF-κB reporter assay.

Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HT-29, HL-60) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment : Treat the cells with various concentrations of the Thermopsis extracts or isolated this compound for 24-72 hours.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) value can be calculated to determine the potency of the extract or compound.

Signaling Pathway

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is a primary target for many anti-inflammatory compounds, including flavonoids like this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases This compound This compound This compound->ikk inhibits dna DNA nfkb_nuc->dna binds to gene Inflammatory Gene Expression dna->gene

Figure 3. Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While a direct comparative study on this compound from different natural sources is not yet available, the existing research on Thermopsis species provides a strong foundation for further investigation. Extracts from Thermopsis alterniflora, Thermopsis rhombifolia, and Thermopsis turcica have all demonstrated promising anti-inflammatory and anticancer activities. Future research should focus on the isolation and quantification of this compound from these and other potential plant sources, followed by direct comparative studies of their biological efficacy. This will be crucial for identifying the most potent natural source of this compound for the development of novel therapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.

References

Validating the Inhibitory Effect of Novel Compounds on Key Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the mechanism of action of a novel compound is a critical step. This guide provides a comparative framework for assessing the inhibitory effects of a compound, using Thermopsoside as an example, on the PI3K/Akt/mTOR and NF-κB signaling pathways. We present common experimental protocols, comparative data for known inhibitors, and visualizations to elucidate these complex cellular processes.

A literature search did not yield specific experimental data on this compound's inhibitory effects on the PI3K/Akt or NF-κB signaling pathways. The data presented for this compound is hypothetical and serves as a placeholder to illustrate how a novel compound would be evaluated against established inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2][3] Validating a compound's ability to inhibit this pathway is a key indicator of its potential as an anticancer agent.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes This compound This compound (Hypothetical) This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparative Inhibitory Activity

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures how much of the substance is needed to inhibit a biological process by half.

CompoundTarget(s)Cell LineIC50 (µM)Reference Compound
This compound PI3K/AktA549 (Lung)Hypothetical: 15.5No
Wortmannin Pan-PI3KVarious0.002 - 0.005Yes
LY294002 Pan-PI3KRAW264.7~10-20Yes[4]
MK-2206 Pan-Akt (Allosteric)Various0.008 - 0.012Yes[2]
Fisetin PI3K/Akt/mTORA549 (Lung)~20-40Yes
Apigenin PI3K/AktTRAMP (Prostate)Not specifiedYes
Experimental Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is used to quantify the activation state of Akt, a key node in the pathway. A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates pathway inhibition.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549 human lung carcinoma) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours to reduce basal pathway activation.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) and a known inhibitor (e.g., LY294002) for a predetermined time (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO).

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes before harvesting.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE (10% polyacrylamide gel).

  • Western Blotting:

    • Transfer proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt. A housekeeping protein like β-actin should also be probed as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Calculate the ratio of p-Akt to total Akt for each treatment condition.

    • Compare the ratios of treated samples to the vehicle control to determine the extent of inhibition.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription.

Canonical NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor (TNFR) IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IKK->p_IkBa NFkB_Active NF-κB (Active) IkBa_NFkB->NFkB_Active Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc Translocates This compound This compound (Hypothetical) This compound->IKK Inhibits Gene Target Gene Transcription NFkB_Nuc->Gene Apoptosis_Workflow start Cancer Cell Culture treatment Treat with Compound (e.g., this compound) start->treatment incubation Incubate (24-48 hours) treatment->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain flow Analyze via Flow Cytometry stain->flow results Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow->results

References

A Side-by-Side Comparison of Thermopsoside and Quercetin-3-Glucoside for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative performance of Thermopsoside and quercetin-3-glucoside, supported by experimental data.

This guide provides a detailed comparison of the biological activities of two prominent flavonoid glycosides: this compound (also known as chrysoeriol-7-O-glucoside) and quercetin-3-glucoside (isoquercitrin). The information presented is curated from scientific literature to aid in evaluating their potential applications in research and drug development.

Chemical Structure and Properties

FeatureThis compoundQuercetin-3-glucoside
Chemical Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Molecular Formula C22H22O11C21H20O12
Molecular Weight 462.4 g/mol [1]464.38 g/mol
Aglycone ChrysoeriolQuercetin
Glycosidic Bond 7-O-glucoside3-O-glucoside

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and quercetin-3-glucoside. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.

Antioxidant Activity
CompoundAssayIC50 / EC50 ValueSource
Quercetin-3-glucoside DPPH Radical Scavenging22 µg/mL[2]
This compound (Chrysoeriol-7-O-glucoside) DPPH Radical ScavengingMore efficient scavenger than its aglycone, chrysoeriol.[3][4] (Specific IC50 not available in reviewed literature)[3]
Quercetin (Aglycone) DPPH Radical Scavenging19.17 µg/mL
Chrysoeriol (Aglycone) DPPH Radical ScavengingLess efficient scavenger than its glycoside.
Anti-inflammatory and Enzyme Inhibitory Activity
CompoundBiological Target / AssayIC50 ValueSource
This compound CYP2C19 Inhibition9.5 µM
This compound CYP3A4 Inhibition6.0 µM
This compound CYP2D6 Inhibition12.0 µM
This compound CYP2C9 Inhibition32.0 µM
Luteolin-7-O-glucoside (structurally similar to this compound) Soluble Epoxide Hydrolase Inhibition14.4 ± 1.5 µg/mL
Quercetin-3-glucoside Inhibition of LPS-induced TNF-α, PGE2, COX-2Effective, but specific IC50 values vary across studies.
Quercetin (Aglycone) Inhibition of LPS-induced NO production12.0 µM
Chrysoeriol (Aglycone) Inhibition of Soluble Epoxide Hydrolase11.6 ± 2.9 µg/mL

Mechanisms of Action: A Comparative Overview

Both this compound and quercetin-3-glucoside exert their biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Quercetin-3-glucoside has been shown to possess antioxidant and anti-proliferative properties. Its mechanisms of action include the induction of cell cycle arrest and apoptosis. It can alleviate oxidative stress and inflammatory responses through the Nrf2/ARE signaling pathway. Furthermore, it has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

This compound , as a glycoside of chrysoeriol, is likely to share some of the mechanistic pathways of its aglycone. Chrysoeriol has demonstrated potent anti-inflammatory and antioxidant activities. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is mediated through the inhibition of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Additionally, chrysoeriol is known to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by quercetin-3-glucoside and the putative pathways for this compound based on the activity of its aglycone, chrysoeriol.

Quercetin_3_glucoside_Signaling cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Quercetin-3-glucoside Quercetin-3-glucoside Quercetin-3-glucoside->IKK Inhibits

Caption: Quercetin-3-glucoside's inhibition of the NF-κB pathway.

Thermopsoside_Signaling cluster_stress Oxidative Stress cluster_cellular Cellular ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription This compound (via Chrysoeriol) This compound (via Chrysoeriol) This compound (via Chrysoeriol)->Nrf2 Promotes Activation

Caption: Putative activation of the Nrf2 pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and quercetin-3-glucoside in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 180 µL of the DPPH solution to each well.

    • Add 20 µL of the different concentrations of the test compounds or a standard antioxidant (e.g., ascorbic acid) to the wells.

    • For the control, add 20 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of the test compounds within a cellular context.

Principle: The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until they reach confluence.

  • Loading with Probe: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution containing DCFH-DA.

  • Treatment: Remove the DCFH-DA solution and add media containing various concentrations of this compound, quercetin-3-glucoside, or a standard antioxidant.

  • Induction of Oxidative Stress: After a suitable incubation period, add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a specified period.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated as: % Inhibition = [(AUC of Control - AUC of Sample) / AUC of Control] x 100

  • EC50 Determination: The EC50 value, the concentration of the compound that provides 50% of the maximal antioxidant effect, is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

Objective: To evaluate the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or quercetin-3-glucoside for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS group - NO in Sample group) / NO in LPS group] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound and quercetin-3-glucoside. While both compounds exhibit promising antioxidant and anti-inflammatory potential, their mechanisms and potency may differ. Quercetin-3-glucoside is a well-characterized flavonoid with established antioxidant and anti-inflammatory effects, including the inhibition of the NF-κB pathway. The biological activities of this compound are less directly documented, but the known actions of its aglycone, chrysoeriol, suggest it likely possesses significant anti-inflammatory and antioxidant properties through the modulation of NF-κB, AP-1, and Nrf2 signaling pathways. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two flavonoid glycosides.

References

Assessing the Specificity of Thermopsoside in Enzyme Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition profile of Thermopsoside, a naturally occurring flavonoid, against a panel of enzymes. The data presented herein is intended to assist researchers in assessing its specificity and potential as a pharmacological tool or therapeutic agent. Comparisons with other well-known flavonoids and standard inhibitors are included to provide context for its activity.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound and selected comparator compounds is summarized below. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

CompoundEnzyme TargetIC50 (µM)Comparator(s)Comparator IC50 (µM)
This compound CYP3A46.0Quercetin13.14
CYP2C199.5--
CYP2D612.0--
CYP2C932.0Quercetin23.09
Soluble Epoxide Hydrolase (sEH)14.4 (as Luteolin-7-O-glucopyranoside)[1]Chrysoeriol (aglycone)11.6
α-Glucosidase-Luteolin32.3[2]
Cyclooxygenase-1 (COX-1)Not availableLuteolin-
Cyclooxygenase-2 (COX-2)Not availableLuteolin-
5-Lipoxygenase (5-LOX)Not availableLuteolin-
Quercetin CYP3A413.14--
CYP2C923.09--
α-Glucosidase-Acarbose (standard inhibitor)815.4[2]
Luteolin α-Glucosidase32.3[2]Acarbose (standard inhibitor)815.4[2]
Cyclooxygenase-2 (COX-2)-Chrysin-
Prostaglandin E2 FormationInhibitsChrysinInhibits

Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and are representative of the procedures used to generate the data in this guide.

Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP3A4)

This assay determines the ability of a test compound to inhibit the metabolic activity of a specific CYP isozyme.

Materials:

  • Human liver microsomes (containing CYP enzymes)

  • CYP3A4-specific substrate (e.g., testosterone)

  • NADPH regenerating system (cofactor)

  • Test compound (this compound, Quercetin, etc.)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • A pre-incubation mixture is prepared containing human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

  • The mixture is incubated at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • The enzymatic reaction is initiated by the addition of the CYP3A4-specific substrate and the NADPH regenerating system.

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by adding a cold organic solvent, such as acetonitrile.

  • The samples are centrifuged to pellet the protein, and the supernatant is collected.

  • The formation of the metabolite is quantified using a validated LC-MS/MS method.

  • The percentage of inhibition at each test compound concentration is calculated relative to a vehicle control (no inhibitor).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Soluble Epoxide Hydrolase (sEH) Fluorometric Inhibition Assay

This assay measures the inhibition of sEH activity using a fluorogenic substrate.

Materials:

  • Recombinant human sEH

  • sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • sEH assay buffer

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • The test compound is serially diluted in the assay buffer.

  • In a 96-well black microplate, the recombinant human sEH enzyme is added to each well.

  • The test compound dilutions are then added to the respective wells and pre-incubated with the enzyme for a short period (e.g., 5-15 minutes) at room temperature.

  • The reaction is initiated by adding the sEH fluorogenic substrate to all wells.

  • The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • The rate of the reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a vehicle control.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., Luteolin, Acarbose)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The test compound is prepared at various concentrations in the phosphate buffer.

  • In a 96-well microplate, the α-glucosidase enzyme solution is added to each well.

  • The test compound dilutions are added to the wells and pre-incubated with the enzyme at 37°C for a specified time (e.g., 10 minutes).

  • The substrate, pNPG, is added to all wells to start the reaction.

  • The plate is incubated at 37°C for a defined period (e.g., 20 minutes).

  • The reaction is stopped by the addition of sodium carbonate solution.

  • The absorbance of the yellow product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the absorbance of a control well without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow for Enzyme Inhibition Assay

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound (e.g., this compound) Serial Dilutions D Dispense Enzyme and Test Compound to Plate A->D B Prepare Enzyme Solution (e.g., CYP3A4, sEH) B->D C Prepare Substrate Solution F Initiate Reaction with Substrate C->F E Pre-incubation D->E E->F G Incubate at Controlled Temperature F->G H Stop Reaction (if necessary) G->H I Measure Product Formation (e.g., Absorbance, Fluorescence) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.

Arachidonic Acid Metabolism Pathway

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX CYP CYP Epoxygenase AA->CYP PGs Prostaglandins (PGs) (Inflammation, Pain) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Allergy) LOX->LTs EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor_sEH This compound (Inhibitor) Inhibitor_sEH->sEH

Caption: The metabolic pathways of arachidonic acid, highlighting the roles of COX, LOX, CYP, and sEH.

Role of CYP Enzymes in Drug Metabolism

CYP_Drug_Metabolism cluster_drug_intake Drug Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Drug_A Drug A (Lipophilic) CYP3A4 CYP3A4 Enzyme Drug_A->CYP3A4 Drug_B Drug B (Substrate for CYP3A4) Drug_B->CYP3A4 Metabolite Metabolite (Hydrophilic) CYP3A4->Metabolite Interaction Drug-Drug Interaction: Inhibition of Drug B metabolism, leading to increased plasma levels and potential toxicity. Excretion Renal/Biliary Excretion Metabolite->Excretion Inhibitor This compound (CYP3A4 Inhibitor) Inhibitor->CYP3A4

Caption: The role of CYP3A4 in drug metabolism and the potential for drug-drug interactions.

References

A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Methods for Thermopsoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and UV-Vis Spectrophotometry for the quantification of Thermopsoside (also known as Chrysoeriol-7-O-glucoside), a flavonoid glycoside of interest for its potential pharmacological activities. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of research and quality control in drug development. This document presents a cross-validation perspective based on established methodologies for closely related flavonoid glycosides, offering supporting experimental data and detailed protocols.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes individual components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). When coupled with a UV-Vis detector, it allows for the precise quantification of specific analytes, like this compound, even in complex matrices such as plant extracts.

UV-Vis Spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a sample at a specific wavelength. For the quantification of total flavonoids, including this compound, a colorimetric assay involving a complexing agent like aluminum chloride is often employed to shift the absorbance to a wavelength with less interference from other compounds.

Experimental Workflows

The general workflows for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry are outlined below. These diagrams illustrate the key steps from sample preparation to data analysis for each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Formulation Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detector UV-Vis Detector (approx. 345 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification

Figure 1. Experimental workflow for this compound quantification by HPLC-UV.

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Spectrophotometric Analysis Sample Plant Material / Formulation Extraction Extraction with Ethanol Sample->Extraction Aliquot Sample Aliquot Extraction->Aliquot Reagent Add AlCl3 Solution Aliquot->Reagent Incubation Incubation Reagent->Incubation Spectrophotometer UV-Vis Spectrophotometer (approx. 400 nm) Incubation->Spectrophotometer Absorbance Measure Absorbance Spectrophotometer->Absorbance Quantification Quantification (Absorbance vs. Standard Curve) Absorbance->Quantification

Figure 2. Experimental workflow for this compound quantification by UV-Vis Spectrophotometry.

Experimental Protocols

The following protocols are based on validated methods for flavonoid glycosides closely related to this compound and are representative of the procedures for its quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the specific quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, which is expected to be around 345 nm.

  • Sample Preparation:

    • Weigh a precise amount of the sample (e.g., powdered plant material or formulation).

    • Extract the sample with a suitable solvent, such as methanol, using techniques like ultrasonication.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

UV-Vis Spectrophotometric Method

This method is generally used for the determination of total flavonoid content, expressed as this compound equivalents.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • This compound analytical standard.

    • Aluminum chloride (AlCl₃) solution (e.g., 5% in methanol).

    • Methanol or ethanol as the solvent.

  • Sample Preparation:

    • Extract a known amount of the sample with a suitable solvent (e.g., 80% ethanol) under reflux.

    • Dilute the extract to a suitable concentration with the same solvent.

  • Procedure:

    • Transfer an aliquot of the sample or standard solution to a volumetric flask.

    • Add the aluminum chloride solution.

    • Make up the volume with the solvent.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) for complex formation.

    • Measure the absorbance at the wavelength of maximum absorbance of the this compound-AlCl₃ complex (typically around 400 nm) against a blank solution.

  • Quantification:

    • Prepare a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Comparative Performance Data

The following tables summarize the typical performance characteristics of validated HPLC and UV-Vis methods for the quantification of flavonoid glycosides similar to this compound. These values serve as a benchmark for what researchers can expect to achieve with each method.

Table 1: Comparison of HPLC and UV-Vis Method Parameters

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionColorimetric reaction with AlCl₃ and absorbance measurement
Specificity High (separates this compound from other compounds)Low (measures total flavonoids that form a complex with AlCl₃)
Instrumentation HPLC with UV/PDA detectorUV-Vis Spectrophotometer
Analysis Time Longer (typically 20-40 minutes per sample)Shorter (rapid analysis after sample preparation)
Solvent Consumption HigherLower
Cost per Analysis HigherLower

Table 2: Comparison of Validation Parameters for HPLC and UV-Vis Methods

Validation ParameterHPLC-UV Method (for Luteolin-7-O-glucoside)UV-Vis Method (Total Flavonoids as Luteolin-7-glycoside)
Linearity (R²) ≥ 0.999[1]≥ 0.99[2]
Range 50 - 300 µg/mL[1]Typically 5 - 60 µg/mL
Accuracy (% Recovery) 100.1 - 105.7%[1]99.49 - 101.99%[2]
Precision (% RSD)
- Intraday≤ 3.91%≤ 1.26%
- Interday≤ 3.91%≤ 1.35% (reproducibility)
Limit of Detection (LOD) 3.62 µg/mLTypically around 0.95 µg/mL for similar compounds
Limit of Quantification (LOQ) 10.96 µg/mLTypically around 2.51 µg/mL for similar compounds

Discussion and Recommendations

The choice between HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

HPLC-UV is the preferred method for its high specificity and selectivity . It can accurately quantify this compound even in the presence of other structurally similar flavonoids. This makes it the gold standard for quality control of finished products, pharmacokinetic studies, and any research where the precise concentration of this compound is required. While the initial investment in instrumentation is higher and the analysis time per sample is longer, the reliability and specificity of the data justify its use in regulatory and advanced research settings.

UV-Vis Spectrophotometry , on the other hand, is a simple, rapid, and cost-effective method. It is well-suited for the preliminary screening of a large number of samples and for the estimation of total flavonoid content . However, its lack of specificity is a significant limitation, as it measures a group of compounds rather than a single analyte. This can lead to an overestimation of the this compound content if other flavonoids are present in the sample. This method is appropriate for initial raw material screening and for applications where a general measure of flavonoid content is sufficient.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry are valuable analytical tools for the quantification of flavonoids like this compound.

  • For accurate and specific quantification of this compound, particularly in complex mixtures or for regulatory purposes, HPLC-UV is the recommended method .

  • For rapid, high-throughput screening and the determination of total flavonoid content , UV-Vis spectrophotometry is a suitable and economical alternative .

A thorough method validation according to the International Council for Harmonisation (ICH) guidelines is crucial for both techniques to ensure the generation of reliable and reproducible data. The choice of method should be based on a careful consideration of the analytical needs, available resources, and the desired level of specificity.

References

Safety Operating Guide

Navigating the Safe Disposal of Thermopsoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides essential, step-by-step procedures for the proper disposal of thermopsoside, a glycoside compound. Adherence to these protocols is vital for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

General Handling:

  • Avoid the formation of dust.

  • Ensure adequate ventilation in the work area.

  • Prevent contact with skin and eyes.

  • Do not eat or drink in areas where chemicals are handled.

  • Thoroughly wash hands after handling the product.

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Segregation of Waste: At the point of generation, it is critical to segregate this compound waste from other waste streams to prevent dangerous reactions.[1][2][3]

    • Solid Waste: Collect unused or expired this compound powder, along with contaminated items like gloves, weighing papers, and pipette tips, in a designated container for solid chemical waste.[3][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid chemical waste. Do not pour any chemical waste down the sink.

  • Container Selection and Labeling:

    • Use appropriate, chemically compatible, and leak-proof containers for waste collection. The container must be in good condition with a secure, tight-fitting cap.

    • All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents (i.e., "this compound Waste") and the associated hazards.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store sealed and labeled waste containers in a designated SAA within the laboratory.

    • This area must be under the control of laboratory personnel and should be located at or near the point of waste generation.

    • Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.

    • Follow your institution's specific procedures for requesting waste collection.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original labels from the container before disposing of it as regular trash.

Quantitative Data Summary for Waste Management

While specific disposal limits for this compound are not defined, the following table summarizes key information for proper waste characterization and labeling.

PropertyValue
Chemical Name This compound
Compound Type Glycoside
Waste Category Hazardous Chemical Waste
Disposal Route Collection by institutional Environmental Health and Safety (EHS) for approved hazardous waste disposal.
Container Type Chemically resistant, leak-proof, with a secure cap.
Storage Location Designated and labeled Satellite Accumulation Area (SAA).

Experimental Protocols

The procedures outlined in this guide are based on standard laboratory chemical waste disposal protocols. Specific experimental methodologies that generate this compound waste should be conducted in a manner that minimizes the volume of waste produced. This can be achieved by ordering only the necessary quantities of the chemical and reducing the scale of experiments where possible.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ThermopsosideDisposal cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage & Disposal start Start: This compound Waste Generated segregate Segregate Waste: Solid vs. Liquid start->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_containers Label Containers (Contents & Hazards) solid_waste->label_containers liquid_waste->label_containers store_saa Store in Designated Satellite Accumulation Area (SAA) label_containers->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Thermopsoside in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized compounds like Thermopsoside. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the known chemical properties of this compound and general best practices for handling similar glycoside compounds. This information is intended to supplement, not replace, your institution's established safety protocols.

Essential Safety & Handling Information

When handling this compound, it is crucial to operate under the assumption that the compound may be hazardous and to take appropriate precautions. The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Appearance Off-white or yellow powder
Melting Point 176-179°C

Source: BOC Sciences

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a conservative approach to PPE is recommended. Always wear the following when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a fume hood or other ventilated enclosure to avoid inhalation of the powder. If a significant amount of dust is expected, a properly fitted respirator may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receiving Receiving and Verification storage Secure Storage (Cool, Dry, Dark) receiving->storage Inspect ppe Don Appropriate PPE storage->ppe Prepare weighing Weighing in a Ventilated Enclosure ppe->weighing Proceed dissolving Dissolving in Appropriate Solvent weighing->dissolving Transfer experiment Conducting Experiment dissolving->experiment Use decontamination Decontaminate Glassware and Surfaces experiment->decontamination Clean up waste_segregation Segregate Waste (Solid & Liquid) decontamination->waste_segregation Separate waste_disposal Dispose of Waste via Certified Vendor waste_segregation->waste_disposal Finalize

Caption: Standard operational workflow for handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing papers, pipette tips, and gloves, in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste. Do not pour solutions down the drain.

Final Disposal:

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the chemical name and any known hazards.

Emergency Response Plan

In the event of an accidental spill or exposure, immediate and appropriate action is essential.

cluster_emergency Emergency Protocol cluster_minor_spill_actions Minor Spill Response cluster_major_spill_actions Major Spill Response cluster_exposure_actions Exposure Response start Spill or Exposure Occurs assess Assess the Situation (Minor vs. Major) start->assess minor_spill Minor Spill assess->minor_spill Small, Contained major_spill Major Spill assess->major_spill Large, Uncontained exposure Personal Exposure assess->exposure Contact with Person absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate the Area major_spill->evacuate skin Skin Contact: Wash with Soap & Water exposure->skin eye Eye Contact: Flush with Water for 15 min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation collect Collect and Place in Waste Container absorb->collect clean Clean Area with Appropriate Solvent collect->clean notify Notify EHS and Emergency Services evacuate->notify secure Secure the Area (Prevent Entry) notify->secure seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Decision-making workflow for this compound emergencies.

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

In case of inhalation: Move the person to fresh air.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.

By adhering to these guidelines and your institution's specific safety protocols, you can create a safe and controlled environment for conducting research with this compound. Always prioritize safety and seek guidance from your institution's Environmental Health and Safety (EHS) department if you have any questions or concerns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermopsoside
Reactant of Route 2
Thermopsoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.